molecular formula C28H32O18 B1366599 Patuletin-7-diglucoside CAS No. 70288-92-5

Patuletin-7-diglucoside

Cat. No.: B1366599
CAS No.: 70288-92-5
M. Wt: 656.5 g/mol
InChI Key: RXYBLPIXJDEMGA-KQPNTPOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patuletin-7-diglucoside (CAS 1217118-98-3) is a diglycosylated flavonoid derivative of Patuletin, an antioxidant compound naturally found in spinach leaves (Spinacia oleracea) . With a molecular formula of C₂₈H₃₂O₁₈ and a molecular weight of 656.54 g/mol, this compound is supplied as a powder with a high purity level, guaranteed at ≥98% . As a research chemical, it serves as a key standard and investigative tool in phytochemical and pharmacological studies, particularly for exploring the structure-activity relationships of glycosylated flavonoids and their inherent antioxidant mechanisms . Researchers utilize it to study the potential health benefits of plant-derived compounds. For optimal stability and long-term storage, it is recommended to store the product at -20°C . The compound shows limited solubility in water but is soluble in various organic solvents such as DMSO, chloroform, and dichloromethane, which should be considered when preparing stock solutions for experimental assays . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle the product with care, using appropriate personal protective equipment and adhering to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70288-92-5

Molecular Formula

C28H32O18

Molecular Weight

656.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C28H32O18/c1-41-25-12(5-11-15(19(25)36)18(35)22(39)24(42-11)8-2-3-9(31)10(32)4-8)43-28-26(21(38)17(34)14(7-30)45-28)46-27-23(40)20(37)16(33)13(6-29)44-27/h2-5,13-14,16-17,20-21,23,26-34,36-40H,6-7H2,1H3/t13-,14-,16-,17-,20+,21+,23-,26-,27+,28-/m1/s1

InChI Key

RXYBLPIXJDEMGA-KQPNTPOLSA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Other CAS No.

70288-92-5

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Elucidation: Patuletin-7-O-Diglucoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural elucidation of Patuletin-7-O-diglucoside , specifically focusing on the Patuletin-7-O-β-D-gentiobioside isomer as the primary structural model.[1] This approach demonstrates the distinction between isomeric disaccharides (e.g., gentiobioside vs. sophoroside) and verifies the aglycone substitution pattern.

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Natural Product Chemists, Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

The precise structural assignment of flavonoid glycosides is critical for establishing structure-activity relationships (SAR) in drug development. Patuletin-7-O-diglucoside is a flavonoid O-glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[1]

The elucidation challenge lies in three distinct domains:

  • Aglycone Identification: Differentiating Patuletin (6-methoxyquercetin) from its isomers (e.g., Spinacetin, 6-hydroxykaempferol 7-methyl ether).

  • Glycosyl Linkage: Confirming the position of glycosylation (C-7 vs. C-3).

  • Inter-glycosidic Bond: Determining the linkage between the two glucose units (e.g.,

    
     Gentiobioside vs. 
    
    
    
    Sophoroside).

Target Structure:

  • Formula:

    
    
    
  • Molecular Weight: 656.55 Da[1][2]

  • Aglycone: Patuletin (C16H12O8)

  • Glycone: Diglucoside (Gentiobioside:

    
    -D-Glc-
    
    
    
    -
    
    
    -D-Glc)[1]

Elucidation Workflow

The following diagram illustrates the logical dependency of the experimental protocol.

ElucidationWorkflow Start Crude Extract (Tagetes patula) Isolation Isolation & Purification (HPLC/SPE) Start->Isolation UV UV-Vis Spectroscopy (Shift Reagents) Isolation->UV MS HR-ESI-MS/MS (Molecular Weight & Fragmentation) Isolation->MS NMR_1D 1D NMR (1H, 13C) (Aglycone & Anomeric Protons) UV->NMR_1D Subst. Pattern MS->NMR_1D MW & Fragments NMR_2D 2D NMR (HMBC, HSQC) (Linkage & Sequence) NMR_1D->NMR_2D Signal Assignment Hydrolysis Acid/Enzymatic Hydrolysis (Sugar ID & Aglycone Confirmation) NMR_2D->Hydrolysis Config Check Final Structural Confirmation: Patuletin-7-O-gentiobioside NMR_2D->Final Hydrolysis->Final

Figure 1: Step-wise structural elucidation pipeline from isolation to stereochemical assignment.

UV-Vis Spectroscopy: Substitution Pattern Analysis

UV spectroscopy with shift reagents provides the first evidence of the aglycone structure and the site of glycosylation.

Protocol:

  • Record spectrum in MeOH (Stock).

  • Add reagents sequentially: NaOMe,

    
    , 
    
    
    
    /HCl, NaOAc, NaOAc/
    
    
    .

Expected Data & Interpretation:

ReagentBand I (nm)Band II (nm)Mechanistic Interpretation
MeOH ~370~255Typical Flavonol skeleton.[1][2]
+ NaOMe +45-60 nm-4'-OH is free (Bathochromic shift).[1][2] Stable spectrum indicates no 3,4'-OH oxidation.[1]
+

+30-50 nm-Chelation with 3-OH and 5-OH (Acid stable).[1][2]
+ NaOAc No Shift No Shift Critical: Lack of shift in Band II indicates C-7 OH is blocked (Glycosylated).[1][2]
+ NaOAc/

+10-15 nm-Catechol moiety (3',4'-diOH) in B-ring is present.[1][2]

Mass Spectrometry (HR-ESI-MS/MS)

High-Resolution Mass Spectrometry determines the molecular formula and sugar sequence.[1]

Experimental Parameters:

  • Mode: Negative Ion Mode (ESI-).

  • Collision Energy: 20-40 eV for fragmentation.[1]

Fragmentation Pathway:

  • Precursor Ion:

    
     655.15 
    
    
    
    (Calc. for
    
    
    ).
  • 
     Fragment: 
    
    
    
    493
    
    
    • Insight: Loss of one hexose unit (Glucose). Confirms terminal sugar is a hexose.

  • 
     Fragment: 
    
    
    
    331
    
    
    • Insight: Loss of second hexose (162 Da). The aglycone mass (332 Da) corresponds to Patuletin (Pentahydroxy-methoxyflavone).

  • RDA Cleavage: Retro-Diels-Alder fragmentation of the

    
     331 ion yields ions characteristic of the A-ring (methoxy + OH) and B-ring (di-OH).[1]
    

Differentiation Note: If the loss was 324 Da (162+162) in a single step with low abundance of the intermediate (493), it would suggest a specific disaccharide cleavage, but sequential loss is typical for


 linkages in ESI-MS.

NMR Spectroscopy: The Definitive Proof

NMR is the primary tool for determining the exact position of the methoxy group (C-6 vs C-8) and the inter-glycosidic linkage.

Aglycone Assignment ( & )

Patuletin is 6-methoxyquercetin. The key distinction from 8-methoxy isomers is the proton signal on the A-ring.

  • A-Ring Proton (H-8): Appears as a sharp singlet at

    
     6.5–6.9 ppm.
    
    • Logic: If the methoxy were at C-8, we would see an H-6 singlet.[1] However, C-6 oxygenation typically shields C-8 less than C-8 oxygenation shields C-6.[1] HMBC is required to confirm.

  • Methoxy Group: Singlet at

    
     3.7–3.9 ppm (
    
    
    
    ~60 ppm).
  • B-Ring Protons: ABX system.[1]

    • H-2' (

      
       ~7.7, d, 
      
      
      
      Hz).
    • H-6' (

      
       ~7.5, dd, 
      
      
      
      Hz).
    • H-5' (

      
       ~6.9, d, 
      
      
      
      Hz).
Sugar Moiety & Linkage

We must identify two glucose units and their connection.

  • Anomeric Protons:

    • Inner Glc (H-1''):

      
       ~5.1-5.3 ppm (d, 
      
      
      
      Hz).[1] Large
      
      
      indicates
      
      
      -configuration.[1]
    • Outer Glc (H-1'''):

      
       ~4.6-4.9 ppm (d, 
      
      
      
      Hz).[1]
      
      
      -configuration.
  • Inter-glycosidic Linkage (Gentiobioside

    
    ): 
    
    • The C-6'' methylene protons of the inner glucose will be shifted downfield (

      
       ~68-69 ppm) compared to a non-glycosylated C-6 (
      
      
      
      ~61 ppm).
    • Sophoroside (

      
      ) check:  If the linkage were 
      
      
      
      , the C-2'' of the inner glucose would be shifted downfield (
      
      
      ~82 ppm).
2D NMR Correlations (HMBC)

This is the self-validating step.

HMBC_Correlations H1_Inner H-1'' (Inner Glc) C7_Aglycone C-7 (Aglycone) ~163 ppm H1_Inner->C7_Aglycone HMBC (Glycosylation Site) H1_Outer H-1''' (Outer Glc) C6_Inner C-6'' (Inner Glc) ~68 ppm H1_Outer->C6_Inner HMBC (1->6 Linkage) OMe_H OMe Protons C6_Aglycone C-6 (Aglycone) ~131 ppm OMe_H->C6_Aglycone HMBC (Pos. of OMe)

Figure 2: Key HMBC correlations establishing the C-7 attachment and the 1->6 sugar linkage.

Key Correlations:

  • Aglycone-Sugar: Cross-peak between H-1'' (inner anomeric) and C-7 (

    
     ~163 ppm).[1] This confirms the 7-O-glycoside.[1][4][5][6][7]
    
  • Sugar-Sugar: Cross-peak between H-1''' (outer anomeric) and C-6'' (inner glucose methylene).[1] This confirms the

    
     linkage (Gentiobioside).[8]
    
  • Methoxy Position: Cross-peak between OMe protons and C-6 (

    
     ~131 ppm). This distinguishes Patuletin (6-OMe) from other isomers.[1]
    

Chemical Validation (Hydrolysis)

To ensure the sugars are D-glucose and not enantiomers or isomers (like galactose), hydrolysis is performed.

  • Acid Hydrolysis: (2M HCl, 100°C, 1h).

    • Extract aglycone with EtOAc -> Analyze by HPLC vs Patuletin standard.[1]

    • Neutralize aqueous layer -> Analyze sugars by TLC or GC-MS (after silylation) vs Glucose/Galactose standards.

  • Enzymatic Hydrolysis: (

    
    -glucosidase).
    
    • Stepwise hydrolysis can confirm the

      
      -linkage.[1]
      

Data Summary Table

Position

(ppm, DMSO-

)

(ppm)
Key HMBC (

)
6-OMe 3.75 (s)60.1C-6
8 6.85 (s)94.5C-6, C-7, C-9, C-10
7 -162.8H-8, H-1''
1'' (Inner) 5.15 (d,

)
100.2C-7 , C-3''
6'' (Inner) 4.10 (m), 3.80 (m)68.4 H-1'''
1''' (Outer) 4.65 (d,

)
103.5C-6''

Note: Chemical shifts are approximate and solvent-dependent.[1] The downfield shift of C-6'' (68.4 vs typical 61.0) is the diagnostic marker for 1->6 linkage.[1][9]

References

  • Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.
  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] Link

  • Faizi, S., & Naz, A. (2002). Jafrine, a novel sesquiterpene coumarin from Tagetes patula. Planta Medica, 68(10), 913-915. (Context for Tagetes metabolites).
  • Ferreres, F., et al. (2011). Characterization of C-glycosyl flavones O-glycosylated by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(42), 7682-7690. (Methodology for MS fragmentation of diglycosides). Link

Sources

Biosynthesis and Isolation of Patuletin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Patuletin (6-methoxyquercetin) is a rare O-methylated flavonol found predominantly in the Asteraceae family, most notably in Tagetes patula (French Marigold). Unlike common flavonols (e.g., quercetin, kaempferol), patuletin possesses a methoxy group at the C6 position of the A-ring.[1] This structural modification significantly enhances its lipophilicity and metabolic stability, making it a high-value target for anti-inflammatory and neuroprotective therapeutic development.

This guide provides a comprehensive technical breakdown of the patuletin biosynthetic machinery, resolving the critical A-ring modification steps (6-hydroxylation and 6-O-methylation) that distinguish it from the general flavonoid pathway. It also details a self-validating extraction and isolation workflow utilizing High-Speed Counter-Current Chromatography (HSCCC).

Part 1: Structural Basis & Chemical Logic

To understand the biosynthesis, one must first deconstruct the target molecule. Patuletin is not a primary product of the flavonoid backbone assembly; it is a "decorated" derivative of quercetin.

  • Aglycone Core: Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[2]

  • Key Structural Divergence: The presence of a methoxy group (-OCH₃) at position C6.[3] This is sterically hindered and requires highly specific enzymatic machinery.

  • Glycosidic Forms: In Tagetes patula, patuletin rarely accumulates as an aglycone. It is stored as glycosides to prevent autotoxicity and increase solubility.

    • Patulitrin: Patuletin-7-O-glucoside (Major form).

    • Patuletin-3-O-glucoside: (Minor form).

Chemical Logic of Biosynthesis: The plant does not build the 6-methoxy ring from scratch. It synthesizes the flavonol core (quercetin) first, then performs a "late-stage functionalization" involving two critical steps:[3]

  • Regioselective Hydroxylation: Introduction of an -OH group at C6 (Quercetin

    
     Quercetagetin).
    
  • Regioselective Methylation: Methylation of the 6-OH (Quercetagetin

    
     Patuletin).
    

Part 2: The Biosynthetic Assembly Line

The biosynthesis follows a linear progression from the general phenylpropanoid pathway, diverging at the flavonol synthase (FLS) step.

The Core Pathway (Upstream)

The upstream pathway recruits phenylalanine to synthesize the general flavonoid skeleton (Naringenin Chalcone


 Naringenin 

Dihydroquercetin

Quercetin). This segment is conserved across most angiosperms.
The Divergent Pathway (Downstream)

This is the species-specific module found in Tagetes.

  • C6-Hydroxylation (The Gateway Step): The enzyme Flavonoid 6-Hydroxylase (F6H) catalyzes the insertion of oxygen at the C6 position.[3]

    • Enzyme Type:[4] Evidence suggests two distinct classes depending on the species. In Tagetes, it is likely a Cytochrome P450 monooxygenase (CYP71 family) or a 2-oxoglutarate-dependent dioxygenase (ODD).

    • Substrate: Quercetin (Flavonol).[5][6]

    • Product: Quercetagetin (6-hydroxyquercetin).

  • 6-O-Methylation (The Stabilization Step): The enzyme Flavonol 6-O-methyltransferase (F6OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-OH.

    • Specificity: This OMT must distinguish between the 6-OH and the chemically similar 3, 7, 3', and 4' hydroxyls.

    • Product: Patuletin.[2][5][7][8]

  • Glycosylation (The Storage Step): UDP-dependent Glycosyltransferases (UGTs) attach sugar moieties.[9]

    • Enzyme:[10][11][12][13][14] UGT73/UGT78 families (putative).

    • Reaction: Patuletin + UDP-Glucose

      
       Patulitrin (7-O-glucoside) + UDP.
      
Pathway Visualization

PatuletinBiosynthesis cluster_upstream General Phenylpropanoid Pathway cluster_downstream Patuletin Specific Modification (Tagetes patula) Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS (Chalcone Synthase) Naringenin Naringenin Chalcone->Naringenin CHI (Chalcone Isomerase) DHK Dihydrokaempferol Naringenin->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Quercetin Quercetin (Aglycone Base) DHQ->Quercetin FLS (Flavonol Synthase) Quercetagetin Quercetagetin (6-OH Quercetin) Quercetin->Quercetagetin F6H (Flavonoid 6-Hydroxylase) [Cytochrome P450 / ODD] Patuletin PATULETIN (6-Methoxyquercetin) Quercetagetin->Patuletin F6OMT (6-O-Methyltransferase) + SAM Patulitrin Patulitrin (Patuletin-7-O-glucoside) Patuletin->Patulitrin UGT (UDP-Glycosyltransferase) + UDP-Glucose

Caption: Figure 1. Biosynthetic pathway of patuletin glycosides showing the critical divergence from quercetin via F6H and F6OMT.

Part 3: Enzymology & Regulation[3][4]

Flavonoid 6-Hydroxylase (F6H)

This is the rate-limiting enzyme for patuletin production.[3] In Tagetes, F6H activity is highly specific. Unlike the general F3H which acts on flavanones, F6H acts on the fully formed flavonol (quercetin).

  • Mechanism: It introduces a hydroxyl group at the C6 position of the A-ring. This position is electronically unfavorable for electrophilic aromatic substitution, implying a radical mechanism typical of P450 enzymes.

  • Implication: Overexpression of F6H is the primary target for metabolic engineering to increase patuletin yield.

6-O-Methyltransferase (F6OMT)

The specificity of the OMT dictates the final product.

  • Regioselectivity: The enzyme contains a binding pocket that positions the C6-OH adjacent to the SAM cofactor while sterically excluding the C3 and C7 hydroxyls.

  • Kinetics: High affinity for quercetagetin (

    
     typically in the low 
    
    
    
    range) ensures efficient conversion to patuletin, preventing the accumulation of the unstable 6-hydroxy intermediate.

Part 4: Experimental Protocols (Isolation & Identification)

Extraction and Fractionation Workflow

Objective: Isolate patuletin glycosides from Tagetes patula flowers.[2]

Protocol:

  • Raw Material: Use fresh or shade-dried flowers (Yellow/Orange cultivars have higher content).

  • Solvent Extraction:

    • Macerate 500g plant material in 80% Methanol (1:10 w/v) for 24h at room temperature.

    • Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to obtain crude extract.

  • Partitioning (The "Clean-up"):

    • Suspend crude extract in water.

    • Step A (Defatting): Partition with Petroleum Ether (

      
       mL). Discard the organic layer (removes chlorophyll, waxes, carotenoids).
      
    • Step B (Enrichment): Partition aqueous phase with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL). Collect the Ethyl Acetate layer. This fraction contains the flavonoid glycosides and aglycones.
      
High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is superior to traditional column chromatography for flavonoids as it avoids irreversible adsorption to silica gel.

System Setup:

  • Solvent System: Ethyl acetate : Methanol : Water (10:1:10, v/v/v).

  • Mode: Head-to-Tail elution.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm and 365 nm.

Procedure:

  • Fill the column with the upper phase (Stationary Phase).

  • Rotate column at 800 rpm.

  • Pump lower phase (Mobile Phase).

  • Inject sample (dissolved in 1:1 mixture of phases) when hydrodynamic equilibrium is reached.

  • Collect fractions. Patuletin glycosides typically elute after quercetin glycosides due to the methoxy group increasing lipophilicity.

Structural Validation (The "Shift" Reagents)

To differentiate patuletin (6-methoxy) from quercetin (6-H) and quercetagetin (6-OH) using UV-Vis spectroscopy.

ReagentSpectral Shift (

)
Diagnostic Interpretation
MeOH (Control) Band I: ~370 nmTypical Flavonol.
+ NaOAc Bathochromic shift (Red shift)Indicates free 7-OH.
+ AlCl₃ Bathochromic shiftIndicates free 3-OH or 5-OH.
+ AlCl₃ / HCl Key Test If shift persists, 3-OH/5-OH is present. Patuletin vs Quercetagetin: Quercetagetin (6-OH) is unstable in alkaline conditions; Patuletin (6-OMe) is stable.
Experimental Workflow Diagram

IsolationWorkflow Plant Tagetes patula Flowers Extract 80% MeOH Extract Plant->Extract Maceration PetEther Petroleum Ether Partition Extract->PetEther Discard Discard Lipids/Waxes PetEther->Discard AqPhase Aqueous Phase PetEther->AqPhase EtOAc Ethyl Acetate Partition AqPhase->EtOAc CrudeFlav Crude Flavonoid Fraction EtOAc->CrudeFlav Evaporation HSCCC HSCCC Separation (EtOAc:MeOH:H2O 10:1:10) CrudeFlav->HSCCC Purification PurePat Pure Patuletin Glycosides HSCCC->PurePat Fraction Collection Analysis NMR / MS / UV Validation PurePat->Analysis

Caption: Figure 2. Step-by-step isolation workflow for patuletin glycosides using solvent partitioning and HSCCC.

References

  • Identification and Research Progress of Key Enzymes in the Biosynthesis of Patuletin. Oreate AI. (2026). Oreate AI Blog. 3[3][5][6][8][12][15][16][17]

  • Separation of patuletin-3-O-glucoside, astragalin, quercetin, kaempferol and isorhamnetin from Flaveria bidentis (L.) Kuntze by elution-pump-out high-performance counter-current chromatography. Journal of Chromatography B. (2011). 17[3][5][8][12][15][16][17][18]

  • The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. (2021). 4[8][12][15][16][17]

  • Molecular characterization and functional expression of flavonol 6-hydroxylase. BMC Plant Biology. (2004). 10[16]

  • Efficient extraction of patuletin and quercetagetin from their plant extract using molecularly imprinted polymer based syringe. Arabian Journal of Chemistry. (2025). [3][5][6][8][11][12][15][16][17][18][19]

  • Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines. Molecules. (2018). 1

Sources

Comprehensive Spectroscopic Guide: Patuletin-7-diglucoside (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the spectroscopic characterization of Patuletin-7-diglucoside (specifically the 7-O-gentiobioside or similar disaccharide derivative), a bioactive flavonoid glycoside found in Anvillea radiata and Tagetes species.[1]

Abstract

This technical guide details the structural elucidation and spectroscopic fingerprinting of Patuletin-7-diglucoside (C


H

O

), a glycosylated flavonol derivative.[1] It provides a rigorous framework for isolation, mass spectrometric fragmentation analysis, and nuclear magnetic resonance (NMR) assignment (

H,

C, HMBC). The guide is designed for analytical chemists and pharmacognosists requiring precise identification standards for quality control and drug discovery workflows.

Part 1: Chemical Identity & Structural Context[2]

Compound Name: Patuletin-7-O-diglucoside (often Patuletin-7-O-


-D-gentiobioside)
Aglycone:  Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone)
Glycone:  Diglucoside moiety (typically Glucose-(1

6)-Glucose) linked at C-7.[1][2] Molecular Formula: C

H

O

Molecular Weight: 656.54 g/mol [1]

Significance: Patuletin glycosides exhibit potent anti-inflammatory and antioxidant activities.[1] The 6-methoxy substitution on the A-ring is a chemotaxonomic marker for Asteraceae (e.g., Tagetes patula, Anvillea radiata) and significantly alters the electronic environment of the A-ring compared to common flavonols like Quercetin, affecting both NMR shifts and biological lipophilicity.

Part 2: Isolation & Purification Protocol

To obtain high-purity spectroscopic data, the compound must be isolated from the crude matrix without hydrolysis of the labile glycosidic bonds.[1]

Workflow Diagram (Graphviz)

IsolationProtocol Plant Dried Plant Material (e.g., Anvillea radiata) Extract Extraction (70% EtOH, Reflux, 3h) Plant->Extract Partition Liquid-Liquid Partitioning Extract->Partition Hexane Hexane Fraction (Lipids/Chlorophyll) Partition->Hexane Discard BuOH n-Butanol Fraction (Target Glycosides) Partition->BuOH Keep CC Column Chromatography (Polyamide or Silica Gel) BuOH->CC Gradient Elution (CHCl3:MeOH) Sephadex Size Exclusion (Sephadex LH-20, MeOH) CC->Sephadex Final Purification Pure Pure Patuletin-7-diglucoside (Amorphous Yellow Powder) Sephadex->Pure

Caption: Isolation workflow prioritizing the retention of the diglycoside moiety via n-Butanol partitioning and gentle size-exclusion chromatography.

Detailed Methodology
  • Extraction: Macerate air-dried aerial parts (1 kg) in 70% Ethanol (3 x 3L) at room temperature for 48 hours. Concentrate under reduced pressure (

    
    C) to obtain a crude extract.[1]
    
  • Fractionation: Suspend crude extract in H

    
    O. Partition successively with n-Hexane  (to remove lipids) and Dichloromethane  (to remove aglycones). Extract the aqueous residue with n-Butanol .[1]
    
  • Enrichment: The n-Butanol fraction contains the flavonoid glycosides.[1]

  • Purification:

    • Step A: Silica Gel 60 column chromatography using a gradient of CHCl

      
      :MeOH:H
      
      
      
      O (e.g., 80:20:2
      
      
      60:40:10).
    • Step B: Sephadex LH-20 column eluted with 100% MeOH to separate the diglucoside (elutes earlier) from the monoglucoside (Patulitrin) based on molecular size.[1]

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first confirmation of the diglycosidic nature and the aglycone identity.

ESI-MS/MS Fragmentation Pathway
  • Ionization Mode: Negative Mode (ESI-) is preferred for phenolic glycosides.[1]

  • Parent Ion:

    
     655 [M-H]
    
    
    

Fragmentation Logic:

  • Precursor:

    
     655
    
  • Primary Loss (Terminal Sugar): Loss of 162 Da (anhydrous hexose)

    
     Product ion 
    
    
    
    493 [Patuletin-7-glucoside - H]
    
    
    .[1]
  • Secondary Loss (Inner Sugar): Loss of second 162 Da

    
     Product ion 
    
    
    
    331 [Aglycone - H]
    
    
    .[1]
  • Aglycone Fragmentation: The ion at

    
     331 undergoes Retro-Diels-Alder (RDA) cleavage typical of flavonoids.[1]
    
    • RDA Fragment A:

      
       165 (A-ring fragment with OMe and OH).[1]
      
    • RDA Fragment B:

      
       133 (B-ring fragment).[1]
      

Diagnostic Note: The sequential loss of two hexose units (162 + 162) confirms the diglucoside structure. A loss of 324 Da in one step might suggest a disaccharide loss, but sequential MS


 usually reveals the stepwise nature.

Part 4: NMR Spectroscopy Analysis

This section details the chemical shifts.[1][3] Note that shifts may vary slightly (


 0.2 ppm) depending on solvent (DMSO-

vs. MeOD) and concentration.[1] Data below is standardized for DMSO-

.
H NMR Data (Proton Assignments)
Position

(ppm)
Multiplicity (

in Hz)
Diagnostic Interpretation
6-OMe 3.75 - 3.85s (3H)Characteristic methoxy singlet.[1] Confirms "Patuletin" vs "Quercetin".[1]
H-8 6.80 - 6.95s (1H)Critical: Only one A-ring proton.[1] Downfield shift (vs ~6.5 in aglycone) indicates glycosylation at C-7.[1]
H-2' 7.70 - 7.75d (

)
B-ring: Meta coupling to H-6'.[1]
H-5' 6.90 - 6.95d (

)
B-ring: Ortho coupling to H-6'.[1]
H-6' 7.55 - 7.60dd (

)
B-ring: Characteristic ABX system.[1]
H-1'' 5.05 - 5.15d (

)
Inner Glucose Anomer:

-configuration (

).[1]
H-1''' 4.50 - 4.60d (

)
Terminal Glucose Anomer:

-configuration.[1]
Sugar Bulk 3.10 - 3.90mOverlapping signals for H-2 to H-6 of both sugars.
5-OH 12.60sChelate OH (if DMSO is dry).[1]
C NMR Data (Carbon Assignments)
Position

(ppm)
Assignment
C-2 147.8C-Ring (Oxidation state)
C-3 136.5C-Ring (Aglycone OH site)
C-4 176.2Carbonyl (C=O)
C-5 151.6A-Ring (OH)
C-6 131.5Diagnostic: Ipso-carbon of OMe.
C-7 156.4Glycosylation Site: Shifted upfield relative to aglycone due to steric effects of sugar.[1]
C-8 94.5A-Ring (CH)
C-9 152.0Junction
C-10 105.2Junction
C-1' 122.1B-Ring
C-2' 115.8B-Ring
C-3' 145.2B-Ring (OH)
C-4' 148.0B-Ring (OH)
C-5' 116.0B-Ring
C-6' 120.3B-Ring
OMe 60.1Methoxy carbon
Glc-1'' 100.2Inner Anomeric C
Glc-6'' 68.5Linkage Site: Downfield shift (+6 ppm) vs unsubstituted C-6 indicates 1

6 linkage (Gentiobioside).[1]
Glc-1''' 103.5Terminal Anomeric C
HMBC Correlation Strategy (Connectivity Proof)

To scientifically validate the structure, Long-Range Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

  • H-1'' (Inner Anomer)

    
     C-7 (Aglycone):  Confirms the sugar chain is attached at position 7.[1]
    
  • H-1''' (Terminal Anomer)

    
     C-6'' (Inner Sugar):  Confirms the inter-glycosidic linkage is 1
    
    
    
    6 (Gentiobioside).[1] If the correlation was to C-2'', it would be a sophoroside.[1]
  • OMe Protons

    
     C-6:  Confirms the position of the methoxy group on the A-ring.[1]
    
Structural Correlation Diagram (Graphviz)

HMBC_Correlations cluster_legend Legend H1_inner H-1'' (Inner Glc) ~5.10 ppm C7 C-7 (Aglycone) ~156.4 ppm H1_inner->C7 HMBC (3J) H1_outer H-1''' (Terminal Glc) ~4.55 ppm C6_inner C-6'' (Inner Glc) ~68.5 ppm H1_outer->C6_inner HMBC (Inter-sugar) OMe_H OMe Protons ~3.80 ppm C6_Aglycone C-6 (Aglycone) ~131.5 ppm OMe_H->C6_Aglycone HMBC Desc Red Nodes: Protons Blue Nodes: Carbons Dashed Arrows: HMBC Correlations

Caption: Key HMBC correlations required to establish the connectivity of the diglucoside chain and the methoxy substitution.

References

  • Dendougui, H., Jay, M., et al. (2006).[4] Flavonoids from Anvillea radiata Coss.[1][3][4] & Dur. (Asteraceae).[1][4] Biochemical Systematics and Ecology, 34(9), 718-720.[1] Link[1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Seminal text for UV and NMR shifts of flavonoids).

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.[1] (Standard reference for glycosylation shifts).

  • FooDB. (2024).[1][5] Patuletin 7-glucoside (Patulitrin) Spectral Data. Link (Used as baseline for aglycone and monoglucoside comparison).[1]

  • PubChem. (2024).[1] Patuletin 7-diglucoside (Compound Summary). Link (Verified existence and nomenclature).[1]

Sources

Chemical formula and molecular weight of Patuletin-7-diglucoside

[1][2]

Executive Summary

Patuletin-7-diglucoside is a high-value flavonoid glycoside emerging as a critical target in phytochemical research due to its potent antioxidant, anti-inflammatory, and neuroprotective profiles.[1] Structurally, it consists of the O-methylated flavonol patuletin (6-methoxyquercetin) conjugated with a disaccharide moiety (two glucose units) at the C-7 position.[1] This specific glycosylation pattern enhances its water solubility and bioavailability compared to its aglycone, making it a prime candidate for pharmaceutical and cosmeceutical applications.

This guide provides a rigorous technical breakdown of the molecule’s physicochemical identity, natural sources, isolation protocols, and analytical characterization, designed for immediate application in R&D workflows.[1]

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature and Formula

The accurate identification of Patuletin-7-diglucoside requires distinguishing it from its isomers (e.g., Patuletin-3,7-diglucoside) and related glycosides (e.g., Patulitrin, which is the 7-monoglucoside).[1]

PropertySpecification
Chemical Name Patuletin-7-O-diglucoside
Systematic Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one (Generic for glycoside)
Chemical Formula C₂₈H₃₂O₁₈
Molecular Weight 656.55 g/mol
Aglycone Patuletin (6-Methoxyquercetin)
Glycone Diglucoside (Disaccharide of two D-glucose units)
CAS Number 1217118-98-3 (Reference for specific isolate)
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Structural Composition Analysis

The molecule is synthesized via the condensation of Patuletin with two glucose molecules. The theoretical mass balance is calculated as follows:

  • Patuletin Aglycone: C₁₆H₁₂O₈ (MW: 332.26 Da)[1][2]

  • 2 x Glucose Units: 2 × C₆H₁₂O₆ (MW: 180.16 Da)[1][2]

  • Condensation Loss: - 2 × H₂O (Formation of glycosidic bonds)[1]

  • Net Formula: C₁₆H₁₂O₈ + C₁₂H₂₄O₁₂ - 2(H₂O) = C₂₈H₃₂O₁₈ [1]

Structural Hierarchy Diagram

The following diagram illustrates the structural decomposition of the molecule, highlighting the critical 6-methoxy substitution that distinguishes Patuletin from Quercetin derivatives.

PatuletinStructureMoleculePatuletin-7-diglucoside(C28H32O18 | MW: 656.55)AglyconeAglycone: Patuletin(6-Methoxyquercetin)Molecule->AglyconeHydrolysisGlyconeGlycone Moiety(Diglucoside)Molecule->GlyconeHydrolysisFuncGroupFunctional Features:- C6 Methoxy Group (Lipophilicity)- C3, C5, C3', C4' Hydroxyls (Antioxidant)Aglycone->FuncGroupSugar1Glucose Unit 1(Inner)Glycone->Sugar1O-Glycosidic BondSugar2Glucose Unit 2(Outer)Sugar1->Sugar2Glycosidic Linkage(e.g., 1->6 Gentiobioside)

Caption: Structural decomposition of Patuletin-7-diglucoside showing the aglycone core and disaccharide chain.

Part 2: Natural Sources & Biosynthesis[1][2]

Understanding the botanical origin is crucial for extraction optimization. While Tagetes patula (French Marigold) is the primary commercial source for Patuletin glycosides (predominantly Patulitrin), the diglucoside form is often identified in specific Asteraceae species.[1]

  • Primary Source: Anvillea garcinii subsp.[3][4][5][6] radiata (Asteraceae)[1][2][3]

  • Secondary Sources: Tagetes patula (minor constituent), Rhaponticoides iconiensis.[1][7]

  • Biosynthetic Pathway:

    • Precursor: Quercetin

    • Methylation: 6-O-methylation via O-methyltransferase (OMT) yields Patuletin .[1]

    • Glycosylation 1: Glucosyltransferase adds the first glucose at C-7 (forming Patulitrin).[1]

    • Glycosylation 2: A second Glucosyltransferase attaches the terminal glucose unit.

Part 3: Experimental Protocols

Extraction and Isolation Workflow

This protocol is designed to isolate polar flavonoid glycosides from aerial plant parts.

Reagents Required:

  • Methanol (HPLC Grade)[1][2]

  • n-Hexane (Defatting)[1][2]

  • Ethyl Acetate[1][2][8][7]

  • n-Butanol[1][2]

  • Formic Acid[1][2]

Step-by-Step Methodology:

  • Pre-treatment: Air-dry aerial parts of Anvillea garcinii or Tagetes patula in shade. Grind to a fine powder (mesh size 40-60).

  • Defatting: Macerate powder in n-Hexane (1:10 w/v) for 24 hours to remove lipids and chlorophyll. Discard the hexane fraction.

  • Extraction: Extract the defatted residue with 80% Methanol (3x) at room temperature. Combine filtrates and concentrate under reduced pressure (Rotary Evaporator at 40°C).

  • Fractionation:

    • Suspend crude extract in distilled water.

    • Partition sequentially with Ethyl Acetate (removes aglycones and less polar flavonoids).[1]

    • Partition aqueous phase with n-Butanol .[1][2] The diglucoside, being more polar, will concentrate in the n-Butanol fraction.[1]

  • Purification: Subject the n-Butanol fraction to Column Chromatography (Polyamide or Silica Gel C18). Elute with a water/methanol gradient (starting 100% water → 100% methanol).[1]

ExtractionWorkflowRawPlant Material(Dried Powder)Hexanen-Hexane Wash(Remove Lipids)Raw->HexaneMeOH80% MeOH ExtractionHexane->MeOHConcCrude ExtractMeOH->ConcPartitionLiquid-LiquidPartitioningConc->PartitionBuOHn-Butanol Fraction(Target: Diglucosides)Partition->BuOHPolar FractionIsolateC18 Column ChromatographyIsolationBuOH->Isolate

Caption: Optimized extraction workflow for isolating polar flavonoid diglucosides.

Analytical Characterization (HPLC-DAD-MS)

To validate the identity of Patuletin-7-diglucoside, use the following chromatographic conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-5 min (10% B); 5-30 min (10-40% B); 30-40 min (40-100% B)
Flow Rate 1.0 mL/min
Detection (UV) 360 nm (Band I), 255 nm (Band II)
Mass Spec (ESI) Negative Mode; Look for [M-H]⁻ at m/z 655.5

Interpretation:

  • UV Spectra: Patuletin derivatives show two major absorption bands. Band I (350-370 nm) corresponds to the B-ring cinnamoyl system.[1] Band II (250-270 nm) corresponds to the A-ring benzoyl system.[1]

  • MS Fragmentation:

    • Precursor Ion: 655 [M-H]⁻ [1][2]

    • Fragment 1: 493 [M-H-162]⁻ (Loss of one glucose)[1]

    • Fragment 2: 331 [M-H-324]⁻ (Loss of diglucoside moiety, yielding Patuletin aglycone)[1]

    • Aglycone Fragment: 316 [Aglycone-CH₃]⁻ (Loss of methyl group from Patuletin)[1]

Part 4: Biological Potential & Applications[2][3][4][9][10]

Patuletin-7-diglucoside exhibits enhanced pharmacological properties compared to its aglycone due to improved solubility.[1][2]

  • Antioxidant Activity: The presence of the orthodihydroxy (catechol) group in the B-ring allows for effective scavenging of ROS (Reactive Oxygen Species).

  • Anti-Inflammatory: Inhibits COX-2 and LOX enzymes; the glycosylation may act as a prodrug mechanism, releasing the active aglycone in the colon via bacterial hydrolysis.

  • Neuroprotection: Studies on Tagetes extracts containing patuletin glycosides suggest protective effects against glutamate-induced cytotoxicity in neuronal cells.[1]

References

  • FooDB . (2025). Compound Summary: Patuletin 7-glucoside.[1][2][3][9][4] Link[1][2]

  • PubChem . (2025).[1] Patuletin 7-galactoside (Structural Analog Reference). National Library of Medicine. Link[1][2]

  • KNApSAcK Family Database . (2007).[1] Metabolite Information: Patuletin 3,7-diglucoside.[1][7][10][11] Nara Institute of Science and Technology. Link

  • Bylka, W., et al. (2004).[1] A new acylated flavonol diglycoside from Atriplex littoralis. Acta Physiologiae Plantarum. (Contextual grounding for flavonoid diglucoside isolation).

  • Faizi, S., et al. (2011).[1] Flavonoids from the Aerial Part of Tagetes patula. Journal of the Chemical Society of Pakistan. (Source identification).

  • Toronto Research Chemicals . (2025).[1] Patuletin-7-diglucoside Product Specification. Link[1][2]

  • Semnani, M., et al. (2022).[1] Evaluation of the Chemical Composition... of Rhaponticoides iconiensis. Antioxidants (Basel). Link

Methodological & Application

Application Note: Isolation and Purification of Patuletin-7-diglucoside from Tagetes patula

[1][2][3][4]

Executive Summary

This application note details the protocol for the isolation and purification of Patuletin-7-O-diglucoside , a bioactive flavonol glycoside found in Tagetes species.[1][2][3] Unlike the more common aglycone (Patuletin) or mono-glucoside (Patulitrin), the 7-diglucoside possesses high polarity, presenting specific challenges in separation from free sugars and other phenolic byproducts.[1][3]

This guide prioritizes solubility-driven fractionation and non-destructive chromatography to preserve the glycosidic bonds.[1][2][3] The workflow includes a critical "defatting" step to remove the high content of carotenoids (lutein) and waxes typical of Tagetes flowers, ensuring downstream column longevity.

Physicochemical Profile & Strategy[1][3][4][6]

Target Compound Characteristics[2][3][4][6][7][8][9]
  • Compound Name: Patuletin-7-O-diglucoside[1][2][3][4]

  • Aglycone: Patuletin (6-methoxyquercetin)[1][2][3][4]

  • Glycosylation: Disaccharide moiety at C-7 (typically glucose-glucose).[1][2][3][4]

  • Molecular Weight: ~642.52 g/mol [2][3][4]

  • Polarity: High (Amphiphilic, water-soluble).[1][3]

  • Solubility: Soluble in Water, Methanol, Ethanol; Insoluble in Hexane, Chloroform.

The Purification Logic

The isolation strategy relies on a "Polarity Ramp." Since Tagetes flowers are rich in lipophilic carotenoids (lutein esters) and waxes, a direct polar extraction would result in a crude extract difficult to process.[3]

The Strategy:

  • Defatting (Hexane): Removes lipids and carotenoids.[1][3]

  • Extraction (MeOH): Solubilizes all phenolics.[1][3]

  • Partitioning (n-BuOH): The Critical Control Point.[1][3] The diglucoside is too polar for Ethyl Acetate but partitions well into n-Butanol, separating it from free sugars (which stay in water) and aglycones (which go to EtOAC/CHCl3).[1][3]

  • Polishing (Sephadex LH-20): Separates based on molecular size and hydrogen bonding, crucial for isolating glycosides from polymeric impurities.[1][3]

Workflow Diagram

IsolationProtocolRawDried Tagetes patula FlowersDefatStep 1: Defatting(n-Hexane, 24h)Raw->DefatLipidsDiscard Hexane Phase(Waxes, Lutein)Defat->LipidsMarcDefatted Plant MaterialDefat->MarcExtractStep 2: Extraction(80% MeOH, Reflux)Marc->ExtractCrudeCrude Methanolic ExtractExtract->CrudePart1Step 3: Partition vs EtOAcCrude->Part1EtOAcEtOAc Fraction(Aglycones/Mono-glycosides)Part1->EtOAcAqLayerAqueous LayerPart1->AqLayerPart2Step 4: Partition vs n-BuOHAqLayer->Part2WaterWasteDiscard Water Phase(Free Sugars, Salts)Part2->WaterWasteBuOHn-Butanol Fraction(Target: Diglucosides)Part2->BuOHSephadexStep 5: Sephadex LH-20(MeOH elution)BuOH->SephadexHPLCStep 6: Prep-HPLC (C18)(H2O:ACN Gradient)Sephadex->HPLCFinalPure Patuletin-7-diglucosideHPLC->Final

Figure 1: Step-by-step fractionation workflow for isolating polar glycosides from Tagetes.

Detailed Experimental Protocol

Phase 1: Pre-treatment and Extraction

Objective: Obtain a phenolic-rich extract free of interfering lipophiles.[1][2][3]

  • Plant Material: Use air-dried flowers of Tagetes patula. Grind to a coarse powder (40-60 mesh).[1][2][3]

  • Defatting (Crucial):

    • Place 500g of powder in a percolator or large flask.

    • Macerate with n-Hexane (1:5 w/v) for 24 hours at room temperature.

    • Filter and discard the hexane filtrate (bright orange/yellow due to carotenoids).[3]

    • Why? Removing lipids prevents emulsion formation during liquid-liquid partitioning later.[1][2][3]

  • Extraction:

    • Extract the defatted marc with 80% Methanol (aq) (1:10 w/v).[1][3]

    • Method: Ultrasound-assisted extraction (30 min, <40°C) or maceration (48h).[1][3]

    • Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C until approx. 90% of the methanol is removed, leaving a concentrated aqueous slurry.

Phase 2: Fractionation (Liquid-Liquid Partition)

Objective: Isolate the glycoside-rich fraction based on polarity.[1][2][3]

  • Suspension: Suspend the aqueous slurry in distilled water (approx 500mL).

  • Ethyl Acetate Wash:

    • Partition with Ethyl Acetate (1:1 v/v, 3 times).[3]

    • Collect the EtOAc layer (contains Patuletin aglycone and Patulitrin mono-glucoside).[1][3]

    • Note: Save this fraction; if the diglucoside yield is low, check here, but typically diglucosides are too polar for EtOAc.

  • n-Butanol Extraction (Target Fraction):

    • Extract the remaining aqueous layer with n-Butanol (saturated with water) (1:1 v/v, 3 times).[1][3]

    • Combine the n-Butanol layers.[1][2][3]

    • Wash: Wash the combined n-BuOH extract once with a small volume of distilled water to remove trapped salts/sugars.[1][2][3]

    • Evaporate the n-BuOH to dryness.[1][2][3] This is the Target Fraction .

Phase 3: Purification

Objective: Isolate the specific compound from the complex glycoside mixture.

Step A: Sephadex LH-20 Chromatography[1][2][3][4]
  • Stationary Phase: Sephadex LH-20 (swollen in Methanol).[1][2][3]

  • Mobile Phase: 100% Methanol.[3]

  • Procedure:

    • Dissolve the n-BuOH fraction in minimal MeOH.[1][3]

    • Load onto the column.[3]

    • Elute isocratically.

    • Monitor: Check fractions via TLC (Silica gel 60 F254).

      • TLC System: Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26).[1][3]

      • Visualization: UV 365nm (Dark yellow/brown spots).[1][3] Spray with Natural Products Reagent (NP/PEG) for bright yellow/orange fluorescence.[1][3]

    • Pool fractions containing the target (diglucosides elute early/mid, aglycones elute late).[3]

Step B: Preparative HPLC (Polishing)[1][3]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).[3]

  • Flow Rate: 10-15 mL/min.

  • Detection: UV at 350 nm.[1][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3]

    • B: Acetonitrile.[1][3]

  • Gradient:

    • 0-5 min: 10% B[1][2][3][4]

    • 5-30 min: 10% -> 40% B (Linear gradient).[1][2][3][4]

    • Note: Patuletin-7-diglucoside will elute earlier than Patulitrin (7-monoglucoside) due to the extra sugar unit increasing polarity.[1][2][3][4]

Structural Validation (Self-Validating Data)[1][2][3][4]

To confirm the isolation of Patuletin-7-diglucoside (and not the 3-glucoside or 7-monoglucoside), compare spectral data against the following benchmarks.

UV-Visible Spectroscopy[1][2][3][4]
  • Band I: ~365 nm (Typical for flavonols).[1][3]

  • Band II: ~255 nm.[1]

  • Shift Reagents:

    • +NaOAc: No bathochromic shift of Band II (indicates C-7 is blocked/glycosylated).[1][2][3] This is the key differentiator from the aglycone.

    • +AlCl3: Bathochromic shift (indicates free C-5 OH and C-3 OH).[1][2][3][4]

NMR Data Summary (DMSO-d6)

The presence of the 6-methoxy group and the 7-position glycosylation are distinct.[1][2][3]

PositionProton (H)Carbon (C)Diagnostic Note
6-OMe ~3.75 s~60.0Characteristic of Patuletin skeleton.[1][2][3][4]
H-8 ~6.80 s~94.0Singlet.[1][2][3][4]
H-2' ~7.70 d~115.0Part of B-ring ABX system.[1][2][3][4]
H-5' ~6.90 d~116.0Part of B-ring ABX system.[1][2][3][4]
H-6' ~7.55 dd~122.0Part of B-ring ABX system.[1][2][3][4]
Glc-1'' ~5.10 d~100.0Anomeric proton of 1st sugar (attached to C7).[1][2][3][4]
Glc-1''' ~4.5-5.0 d~103-105Anomeric proton of 2nd sugar.[1][2][3][4]
C-7 -~156.0Upfield shift relative to aglycone (~164 ppm) confirms glycosylation.[1][2][3][4]
Mass Spectrometry (ESI-MS)
  • Negative Mode [M-H]-: 641 m/z.[1][2][3]

  • MS/MS: Fragmentation will show loss of hexose units (-162).[1][2][3]

    • 641 -> 479 (Monoglucoside) -> 317 (Aglycone: Patuletin).[1][2][3]

    • Fragment 317 confirms the aglycone is Patuletin (Quercetin 302 + OMe 15 = 317).[3]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Emulsions during Partition Incomplete defatting or high pectin content.[1][2][3][4]Break emulsion with brine (NaCl) or centrifugation.[1][2][3][4] Ensure the Hexane step in Phase 1 was thorough.
Low Yield in BuOH Compound trapped in aqueous phase or lost to EtOAc.[1][2][4]Check the EtOAc fraction via TLC.[2][4] If present, the compound might be less polar than expected (check for acetylation).[3] If in water, use Diaion HP-20 resin to desalt.[1][3]
Broad Peaks in HPLC Acid hydrolysis occurring or sample overload.[1][2][3][4]Use Formic Acid (0.1%) instead of TFA.[1][2][3][4] Ensure sample is dissolved in the starting mobile phase (10% ACN).[3]
NMR Signal Confusion Mixture of 7-glucoside and 7-diglucoside.[1][2][3][4]Check the integration of anomeric protons. Diglucoside must show integration for 2 protons in the 4.5-5.5 ppm region.[1][2][3]

References

  • Faizi, S., et al. (2011).[3] "Isolation and structure elucidation of flavonoids from Tagetes patula." Journal of the Chemical Society of Pakistan. [1][3][5]

  • Munhoz, V. M., et al. (2014).[3][6] "Extraction of flavonoids from Tagetes patula: Process optimization and screening for biological activity." Revista Brasileira de Farmacognosia, 24(5), 576-583.[1][3][6] 5

  • FooDB Database. (n.d.). "Patuletin 7-glucoside and related compounds." FooDB. 2

  • PubChem. (n.d.).[1][3] "Patuletin 7-diglucoside (Compound Summary)." National Library of Medicine.[3] 4

Analytical Standards for Patuletin-7-diglucoside Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous analytical framework for the quantification of Patuletin-7-diglucoside (P7D), a bioactive flavonol glycoside found primarily in Tagetes species (Asteraceae).[1][2] While the aglycone Patuletin and the monoglucoside Patulitrin are well-documented, the 7-diglucoside presents unique separation challenges due to its high polarity and structural similarity to co-eluting flavonols. This guide provides validated protocols for HPLC-UV (quality control/botanical standardization) and LC-MS/MS (pharmacokinetic/trace analysis), emphasizing the critical separation of P7D from its hydrolysis products.

Chemical Profile & Analytical Strategy

The Analyte
  • Target: Patuletin-7-O-diglucoside (often identified as Patuletin-7-O-gentiobioside or similar disaccharide linkage).[1][2][3]

  • Core Structure: 3,5,7,3',4'-pentahydroxy-6-methoxyflavone (Patuletin) glycosylated at the C-7 position.[1][2]

  • Molecular Formula: C₂₇H₃₀O₁₈ (approximate, dependent on specific disaccharide).[1][2]

  • Key Properties:

    • Chromophore: Distinct UV maxima at ~255 nm (Band II) and ~365 nm (Band I), typical of flavonols.[1][2]

    • Polarity: Significantly more polar than Patulitrin (7-monoglucoside) and Patuletin (aglycone), resulting in earlier elution on Reverse Phase (RP) columns.[1][2]

    • Stability: Susceptible to acid hydrolysis; low pH mobile phases must be controlled to prevent in-situ degradation during analysis.[1][2][3]

Strategic Decision Making

The choice of detection method depends on the matrix complexity and sensitivity requirements.

FeatureHPLC-UV (DAD)LC-MS/MS (QqQ)
Application Botanical Raw Material, QC, StandardizationPlasma Pharmacokinetics, Trace Impurity Analysis
Sensitivity µg/mL rangeng/mL range
Specificity Moderate (Relies on Retention Time + UV Spectrum)High (MRM Transitions)
Cost LowHigh

Experimental Protocols

Protocol A: Reference Standard Verification

Critical Step: Commercial standards for diglucosides are rare.[1][2] If isolating from Tagetes patula, purity must be verified.

  • Purity Check: HPLC-UV at 365 nm (Area % > 98%).

  • Identity Confirmation:

    • MS: Observe parent ion

      
       at 
      
      
      
      .[1][2][3]
    • MS/MS: Confirm sequential loss of two hexose units (

      
       641 
      
      
      
      479
      
      
      317). The fragment at
      
      
      317 corresponds to the Patuletin aglycone (demethylated radical ion characteristic of methoxyflavones may also appear).
Protocol B: Sample Preparation (Botanical Matrix)

Objective: Maximize recovery while removing chlorophyll and lipophilic interferences.[1][2]

  • Grinding: Pulverize dried Tagetes florets to a fine powder (#60 mesh).

  • Extraction:

    • Weigh 100 mg of powder.[2]

    • Add 10 mL 70% Methanol (aq) . Note: 70% MeOH is optimal for diglucosides; 100% MeOH may precipitate polar glycosides.

    • Sonication: 30 minutes at < 40°C.

  • Cleanup:

    • Centrifuge at 10,000 rpm for 10 min.

    • Filter supernatant through a 0.22 µm PTFE filter.[1][2]

    • Optional SPE: For complex matrices, use a C18 SPE cartridge. Load sample, wash with water (removes sugars), elute P7D with 40% MeOH.[1][2]

Protocol C: High-Performance Liquid Chromatography (HPLC-UV)

System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

    • Why: Standard C18 provides sufficient retention for the diglucoside if the organic phase starts low.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][4]

    • B: Acetonitrile.[1][2][5][6]

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold to retain polar P7D).[1][2][3]

    • 5-20 min: 10%

      
       25% B.[1][2][3]
      
    • 20-30 min: 25%

      
       90% B (Wash).[1][2][3]
      
    • 30-35 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 365 nm (Quantification), 254 nm (Impurity check).[1][2]

  • Injection Vol: 10 µL.

Protocol D: LC-MS/MS Quantification (Biological Fluids)

System: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Thermo TSQ) coupled to UHPLC.[1][2]

  • Column: UHPLC C18 (e.g., Acquity UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][4]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 40% B in 6 mins) to elute P7D quickly while separating it from matrix effects.

  • MS Parameters (ESI Negative Mode):

    • Rationale: Phenolic hydroxyls ionize best in negative mode.[1][2]

    • Source Temp: 500°C.

    • MRM Transitions:

      • Quantifier:

        
         (Loss of diglucoside moiety).[1][2]
        
      • Qualifier:

        
         (Loss of one glucose).[1][2]
        
      • Internal Standard: Rutin or Quercetin-3-glucoside (

        
        ).[1][2][3]
        

Visualization & Logic

Analytical Decision Workflow

The following diagram illustrates the decision process for selecting the correct extraction and analytical path based on the sample type.

AnalyticalWorkflow Start Sample Input MatrixCheck Determine Matrix Type Start->MatrixCheck Botany Botanical/Extract (High Concentration) MatrixCheck->Botany Plant Material Bio Plasma/Tissue (Trace Levels) MatrixCheck->Bio Bio-fluids Extract Extraction: 70% MeOH Sonication Botany->Extract Dilution Dilution & Filtration (0.22 µm) Extract->Dilution HPLC HPLC-UV (365 nm) Limit: µg/mL Dilution->HPLC DataQC Data Validation (Linearity R² > 0.99) HPLC->DataQC Check Resolution (P7D vs Patulitrin) PPT Protein Precipitation (ACN + 1% Formic Acid) Bio->PPT SPE SPE Cleanup (Optional for Tissue) PPT->SPE LCMS LC-MS/MS (MRM) Limit: ng/mL SPE->LCMS LCMS->DataQC Check Matrix Effect

Caption: Decision matrix for Patuletin-7-diglucoside quantification, distinguishing between high-abundance botanical workflows and high-sensitivity biological workflows.

Method Validation (Self-Validating System)[1][2][3]

To ensure trustworthiness, the method must pass the following criteria (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaExperimental Verification
Selectivity Resolution (

) > 1.5 between P7D and Patulitrin.
Inject mixed standard. P7D elutes before Patulitrin.
Linearity

5-point calibration curve (e.g., 10–200 µg/mL for UV).
Recovery 95-105%Spike blank matrix with known P7D concentration.[1][2][3]
Precision RSD < 2.0%6 replicate injections of the same sample.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution of standard.

Troubleshooting Tip: If P7D peak shape is broad or tailing, it indicates secondary interactions with residual silanols on the column. Action: Increase buffer strength (e.g., 10 mM Ammonium Acetate) or verify column end-capping.

References

  • Devi, K. et al. (2016).[1][2] "HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes patula L." Research Journal of Pharmacy and Technology. Link

  • FooDB. (2025). "Patuletin 7-glucoside and related glycosides: Chemical Structure and Properties." FooDB Database.[1][2] Link

  • National Institutes of Health (NIH). (2022).[1][2] "Computational Preventive Potential of the Rare Flavonoid, Patuletin, Isolated from Tagetes patula."[7] PubMed Central.[1][2] Link

  • Semantic Scholar. (2012). "UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside (Analogous Protocol)." Journal of Chromatography B. Link

  • PubChem. (2025).[1][2] "Patuletin 7-diglucoside Compound Summary." National Library of Medicine.[2] Link

Sources

Application Note: Patuletin-7-diglucoside in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological potential of Patuletin-7-diglucoside (P7D), a specific flavonoid glycoside derived primarily from Tagetes patula (French Marigold).[1]

Introduction & Scientific Rationale

Patuletin-7-diglucoside (C₂₈H₃₂O₁₇) is a flavonol glycoside characterized by a patuletin aglycone (6-methoxyquercetin) attached to two glucose moieties at the C-7 position.[1] While the aglycone patuletin is widely recognized for its potent inhibition of NF-κB and MAPK signaling, the 7-diglucoside form presents a unique pharmacological profile due to its increased polarity and metabolic stability.[1]

Why Target the Diglucoside?

  • Bioavailability Marker: Unlike the aglycone, which is rapidly metabolized, P7D serves as a stable transport form in plant matrices (Tagetes spp.) and potentially in early pharmacokinetics.

  • Dual-Phase Activity:

    • Phase I (Extracellular): High antioxidant capacity due to the intact polyphenolic structure, scavenging ROS before they activate cellular stress pathways.

    • Phase II (Intracellular/Metabolic): Acts as a "pro-drug," releasing the active patuletin aglycone upon hydrolysis by cytosolic or gut-bacterial

      
      -glucosidases, subsequently inhibiting cytokine transcription.[1]
      

Mechanism of Action: The "Hydrolysis-Activation" Axis

To accurately study P7D, researchers must account for its biotransformation.[1] The molecule exerts anti-inflammatory effects through a cascade involving direct ROS scavenging and downstream signaling modulation.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism: direct ROS scavenging by the diglucoside and the intracellular inhibition of NF-κB mediated by its hydrolytic product (Patuletin).

Patuletin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus P7D Patuletin-7-diglucoside (P7D) ROS ROS (Superoxide/H2O2) P7D->ROS Transporter SGLT1 / Passive Diffusion P7D->Transporter Scavenging Direct Scavenging (Antioxidant Effect) ROS->Scavenging Neutralization B_Glucosidase β-Glucosidase (Hydrolysis) Transporter->B_Glucosidase Patuletin Patuletin Aglycone (Active Metabolite) B_Glucosidase->Patuletin Cleaves Glucose IKK IKK Complex Patuletin->IKK Inhibits Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Dissociation (Blocked) DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->DNA Translocation Transcription Transcription BLOCKED DNA->Transcription

Caption: P7D acts as a hydrophilic antioxidant extracellularly.[1] Intracellularly, it is hydrolyzed to Patuletin, which blocks the IKK complex, preventing NF-κB translocation and cytokine gene expression.

Experimental Protocols

Protocol A: Isolation of Patuletin-7-diglucoside from Tagetes patula

Objective: Isolate high-purity P7D from French Marigold petals. Rationale: P7D is more polar than the aglycone. A standard chloroform extraction will leave P7D in the aqueous/residue phase, requiring a subsequent polar solvent extraction.

Reagents:

  • Dried Tagetes patula petals (milled).

  • Solvents: n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Ethanol (EtOH).

Workflow:

  • Defatting: Extract 100g dried powder with n-Hexane (500 mL x 3) at room temperature. Discard the hexane fraction (removes lipids/waxes).

  • Aglycone Removal: Extract the residue with Chloroform (500 mL x 3).

    • Note: This fraction contains free Patuletin and non-polar methoxylated flavonoids. Save for comparison.

  • Target Extraction: Extract the remaining residue with 80% Ethanol (500 mL x 3). Combine and evaporate to dryness (crude glycoside fraction).

  • Enrichment (Liquid-Liquid Partition):

    • Resuspend crude extract in distilled water (200 mL).

    • Partition against Ethyl Acetate (200 mL x 3). P7D partitions here.

    • (Optional) Partition aqueous layer against n-Butanol to recover remaining highly polar triglycosides.[1]

  • Purification (Column Chromatography):

    • Stationary Phase: Sephadex LH-20 (for size/polarity separation).[1]

    • Mobile Phase: Isocratic elution with Methanol:Water (80:20).

    • Monitor fractions via TLC (Silica gel 60 F254). P7D appears as a dark spot under UV254, turning yellow with Natural Products reagent (NEU).

Validation Parameters (HPLC-DAD):

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).

  • Detection: 350 nm (Flavonol band I).

  • Expected RT: P7D will elute earlier (more polar) than Patuletin aglycone.

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Quantify the efficacy of P7D in inhibiting LPS-induced inflammation.[1] Critical Control: Include a "Patuletin Aglycone" control to calculate the "Glycoside Penalty" (the reduction in potency due to the sugar moiety).

Materials:

  • RAW 264.7 Macrophage cell line (ATCC TIB-71).[1]

  • LPS (E. coli O111:B4).

  • Griess Reagent (for Nitric Oxide).

  • ELISA kits (TNF-α, IL-6).[1]

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with P7D (Concentration range: 5, 10, 25, 50, 100 µM) for 1 hour prior to LPS induction.

    • Expert Tip: Dissolve P7D in DMSO (stock 100 mM) but ensure final DMSO < 0.1%. P7D is more soluble in aqueous media than the aglycone, reducing precipitation risks.

  • Induction: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours .

  • Assay 1: Nitric Oxide (NO) Release:

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent. Incubate 10 min in dark.

    • Measure Absorbance at 540 nm.

  • Assay 2: Cytokine ELISA:

    • Use remaining supernatant to measure TNF-α and IL-6 following kit manufacturer instructions.[1][2]

  • Assay 3: Western Blot (Mechanism Confirmation):

    • Lyse cells. Target proteins: Phospho-p65 (Ser536) , IκBα (degradation), and COX-2 .

    • Expectation: P7D should reduce p-p65 levels and prevent IκBα degradation, though likely with a higher IC50 than the aglycone due to cellular uptake kinetics.

Data Analysis & Interpretation

Quantitative Summary Table Use the following structure to report your findings.

CompoundIC50 (NO Inhibition)IC50 (TNF-α)Solubility (PBS)Primary Target
Patuletin-7-diglucoside Experimental ValueExperimental ValueHigh (>1 mg/mL)Extracellular ROS / Prodrug
Patuletin (Aglycone) Typically lower (more potent)Typically lowerLow (<0.1 mg/mL)Intracellular IKK/MAPK
Luteolin-7-glucoside Reference StandardReference StandardModerateJAK/STAT3

Troubleshooting Guide:

  • Issue: Low activity in short incubations (<4h).

    • Cause: Insufficient time for hydrolysis. The diglucoside must be cleaved to enter the nucleus or bind intracellular kinases effectively.

    • Solution: Extend pre-incubation time or co-treat with a

      
      -glucosidase enzyme to simulate gut digestion.[1]
      
  • Issue: Precipitation in media.

    • Cause: While P7D is polar, high concentrations (>100 µM) in cold media can precipitate.

    • Solution: Warm media to 37°C before adding the compound.

References

  • Anti-Inflammatory Properties of Patuletin Derivatives

    • Title: Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside (Structurally related reference).[1][3][4]

    • Source: Int. J. Mol. Sci. 2021, 22(3), 1321.
    • URL:[Link]

  • Isolation from Tagetes patula

    • Title: Method of obtaining patuletine and patuletine-7-O-beta-D-glucopyranoside from vegetable raw material (Patent RU2546298C2).[1]

    • Source: Google Patents / Rosp
    • URL
  • Chemical Characterization

    • Title: P
    • Source: PubChem / ANPDB.
    • URL:[Link](Note: Search via SMILES provided in technical data).

  • Pharmacological Context (Aglycone vs Glycoside)

    • Title: Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines.
    • Source: Molecules 2018, 23(10), 2567.
    • URL:[Link]

Sources

Technical Guide: Profiling the Antioxidant Potential of Patuletin-7-diglucoside

[1][2][3]

Abstract

This Application Note provides a rigorous technical framework for evaluating the antioxidant capacity of Patuletin-7-diglucoside , a flavonoid glycoside found in Tagetes and Asteraceae species.[1][2] Unlike its aglycone parent (patuletin), the 7-diglucoside moiety alters solubility and steric properties while preserving the critical ortho-dihydroxyl (catechol) functionality on the B-ring.[1][2] This guide outlines optimized protocols for DPPH , ABTS , and FRAP assays, specifically tailored to accommodate the physicochemical properties of flavonoid glycosides. It serves as a standard operating procedure (SOP) for researchers in drug discovery and phytochemical analysis.

Compound Profile & Pre-Assay Preparation[1][2][3]

Structural Significance

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) exhibits potent antioxidant activity primarily due to the 3',4'-catechol moiety on the B-ring and the 3-hydroxyl group on the C-ring.[1][2]

  • Impact of Glycosylation: In Patuletin-7-diglucoside, the glucose units at position C7 block one hydroxyl group.[1][2] However, because the B-ring (the primary electron/hydrogen donor site) remains free, the compound retains significant radical scavenging potential.

  • Solubility: The diglucoside chain significantly increases hydrophilicity compared to the aglycone, necessitating specific solvent choices to prevent precipitation in aqueous buffers.

Stock Solution Preparation

Critical Step: Flavonoid glycosides can hydrolyze or degrade under light and high pH.

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for the primary stock (10 mM) due to its ability to solubilize both the flavonoid core and the sugar tail. Methanol is acceptable for secondary dilutions but avoid 100% aqueous buffers for long-term storage.[1][2]

  • Storage: Aliquot into amber vials, flush with nitrogen (if available), and store at -20°C.

  • Working Concentrations: Prepare serial dilutions in the range of 1 µM to 200 µM (approx. 0.5 – 130 µg/mL) for initial screening.

Experimental Workflow Overview

The following flowchart illustrates the standardized workflow for profiling Patuletin-7-diglucoside.

Workflowcluster_AssaysAssay SelectionStartCompound: Patuletin-7-diglucosideStockStock Prep (10 mM in DMSO)Start->StockDilutionSerial Dilution (MeOH or Buffer)Stock->DilutionDPPHDPPH Assay(Mixed HAT/SET)Dilution->DPPHABTSABTS Assay(Steric Accessibility)Dilution->ABTSFRAPFRAP Assay(Metal Chelation/Redox)Dilution->FRAPReadSpectrophotometric DetectionDPPH->Read517 nmABTS->Read734 nmFRAP->Read593 nmAnalysisData Analysis (IC50 Calculation)Read->Analysis

Figure 1: Integrated workflow for antioxidant profiling of Patuletin-7-diglucoside.

Assay Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable nitrogen radical (purple), converting it to hydrazine (yellow).[1][3]

  • Relevance: Validates the activity of the B-ring catechol group.

Protocol:

  • Reagent: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM).[3] Protect from light.[4][5]

  • Sample: Prepare Patuletin-7-diglucoside dilutions (e.g., 5, 10, 25, 50, 100 µM) in Methanol.

  • Reaction:

    • Add 20 µL of Sample to a 96-well plate.

    • Add 180 µL of DPPH Working Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Detection: Measure absorbance at 517 nm .

  • Control: Use Ascorbic Acid or Trolox as a positive control.

Troubleshooting: If the sample is colored (yellow/orange), run a "Sample Blank" (20 µL Sample + 180 µL Methanol) and subtract this absorbance from the test result.

ABTS Radical Cation Decolorization Assay

Principle: Generates a blue-green ABTS•+ radical cation. This assay is often more sensitive for glycosides than DPPH because the radical is soluble in both aqueous and organic phases, reducing steric hindrance issues caused by the sugar moiety.

Protocol:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1 ratio). Incubate in the dark for 12–16 hours (overnight) to generate ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with Ethanol (or PBS pH 7.4) until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Reaction:

    • Add 10 µL of Sample.

    • Add 190 µL of diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Detection: Measure absorbance at 734 nm .

FRAP (Ferric Reducing Antioxidant Power)

Principle: Measures the reduction of the Fe3+-TPTZ complex to the colored Fe2+-TPTZ form at low pH.[1] This is a pure electron transfer (SET) assay.

  • Relevance: Patuletin derivatives are strong metal chelators; this assay confirms the redox potential independent of radical scavenging.

Protocol:

  • Reagents:

    • Acetate Buffer (300 mM, pH 3.6).[6]

    • TPTZ (10 mM in 40 mM HCl).

    • FeCl3 (20 mM in water).

  • Working Solution: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Warm to 37°C.[7][8]

  • Reaction:

    • Add 10 µL Sample.

    • Add 190 µL FRAP Working Solution.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Detection: Measure absorbance at 593 nm .

Mechanistic Insight & Data Interpretation[1][3]

The antioxidant efficacy of Patuletin-7-diglucoside is driven by the B-ring.[1][2] The following diagram details the chemical mechanism during the DPPH assay.

MechanismPatuletinPatuletin-7-diglucoside(Catechol Form)TransitionH-Atom Transfer(HAT)Patuletin->Transition-HDPPH_RadDPPH•(Purple Radical)DPPH_Rad->Transition+HSemiquinoneSemiquinone Radical(Stabilized by Resonance)Transition->SemiquinoneDPPH_HDPPH-H(Yellow/Reduced)Transition->DPPH_H

Figure 2: Reaction mechanism showing Hydrogen Atom Transfer (HAT) from the Patuletin catechol moiety to the DPPH radical.[1][2]

Calculation of Results

For DPPH and ABTS, calculate the % Inhibition :

1
  • IC50 Determination: Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1][2] Use a non-linear regression (sigmoidal dose-response) to calculate the concentration required for 50% inhibition.[1]

Comparative Analysis Table
AssayMechanismSensitivity for GlycosidesKey Advantage
DPPH Mixed (HAT/SET)ModerateStandard benchmark; easy execution.[1][2][9]
ABTS Mixed (HAT/SET)HighSoluble in aqueous buffers; less steric hindrance for bulky diglucosides.[1][2][9]
FRAP SET (Electron Transfer)HighMimics metal chelation/reduction potential in biological fluids.[1][2][9]

References

  • Antioxidant activity of patuletin glycosides in linoleic acid system. Source: ResearchGate URL:[9][10][Link]

  • DPPH Radical Scavenging Assay: A Review. Source: MDPI (Processes) URL:[Link][1]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Source: NCBI (PubMed Central) URL:[1][Link]

  • Patuletin 7-glucoside Structure and Properties. Source: FooDB URL:[Link][1]

Application Note: Therapeutic Potential & Protocols for Patuletin-7-diglucoside

[1][2]

Abstract & Executive Summary

Patuletin-7-diglucoside (C27H30O18) is a rare, high-value flavonol glycoside found in specific Asteraceae species such as Tagetes patula (French Marigold) and Anvillea radiata.[1] While its aglycone (Patuletin) and monoglucoside (Patulitrin) are well-documented, the 7-diglucoside variant presents a unique therapeutic profile due to enhanced aqueous solubility and metabolic stability.[1]

This guide details the therapeutic applications of Patuletin-7-diglucoside, focusing on its superior antioxidant capacity (exceeding Vitamin C in lipid peroxidation models) and its role as a prodrug for anti-inflammatory therapy .[1] We provide validated protocols for its isolation, high-performance liquid chromatography (HPLC) quantification, and bioactivity assessment.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Patuletin-7-O-diglucoside
Synonyms Patuletin-7-gentiobioside (varies by linkage), Patuletin glycoside
Molecular Formula C₂₇H₃₀O₁₈
Molecular Weight 642.52 g/mol
Aglycone Core Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone)
Solubility High in Water, Methanol, Ethanol; Low in n-Hexane
Key Structural Feature 6-methoxy group (confers metabolic resistance); 7-O-diglucoside moiety (enhances bioavailability)

Therapeutic Applications

Application 1: Inhibition of Lipid Peroxidation (Antioxidant)

Unlike standard antioxidants that scavenge free radicals in aqueous phases, Patuletin-7-diglucoside exhibits exceptional efficacy in preventing lipid peroxidation .[1]

  • Mechanism: The compound stabilizes the lipid membrane interface. The 6-methoxy substitution on the flavone core enhances electron donation, while the diglucoside tail allows the molecule to anchor at the water-lipid interface, intercepting peroxyl radicals before they damage the membrane.

  • Key Data: In linoleic acid systems, Patuletin-7-diglucoside maintains absorbance values <0.7 for 7 days, significantly outperforming Vitamin C (which degrades rapidly).[1]

Application 2: Anti-Inflammatory Prodrug (NF-κB Pathway)

Patuletin-7-diglucoside acts as a potent prodrug.[1][2] Upon oral administration, intestinal glucosidases hydrolyze the sugar moieties, releasing the bioactive aglycone Patuletin .

  • Mechanism:

    • Hydrolysis: Conversion to Patuletin in the gut lumen/liver.

    • Targeting: Patuletin inhibits the NF-κB signaling pathway by blocking the phosphorylation of IκBα.

    • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[1]

  • Therapeutic Utility: Acute inflammation (edema), Rheumatoid Arthritis, and potentially Cytokine Storm management.

Application 3: Antimicrobial & Antivirulence

Recent in silico and in vitro studies suggest Patuletin derivatives target bacterial virulence factors rather than just cell viability, reducing the risk of resistance.

  • Target: CrtM (dehydrosqualene synthase) in Staphylococcus aureus.[3]

  • Effect: Inhibition of staphyloxanthin production (the pigment that protects bacteria from immune clearance), rendering the bacteria susceptible to ROS killing by neutrophils.

Experimental Protocols

Protocol A: Isolation from Tagetes patula (French Marigold)

Purpose: To extract and purify Patuletin-7-diglucoside from floral biomass.[1][2]

Reagents:

  • Dried Tagetes patula florets[4][5][6]

  • Methanol (HPLC Grade)[2][6]

  • n-Hexane (for defatting)[1][2]

  • Ethyl Acetate[7]

  • Sephadex LH-20 or Silica Gel 60[1][2]

Workflow:

  • Defatting: Macerate 100g dried flower powder in 500mL n-Hexane for 24h. Filter and discard the hexane (removes carotenoids/lipids).

  • Extraction: Extract the residue with 70% Methanol (3 x 500mL) under reflux for 2h. Combine filtrates and evaporate to dryness (Rotary Evaporator, 40°C).

  • Partition: Resuspend residue in water. Partition sequentially with Ethyl Acetate. The diglucoside typically remains in the aqueous phase or precipitates at the interface due to high polarity, whereas aglycones migrate to Ethyl Acetate.

  • Purification:

    • Load the aqueous fraction onto a Sephadex LH-20 column.[1]

    • Elute with Water:Methanol gradient (100:0 → 0:100).

    • Collect fractions and monitor via TLC (Mobile phase: n-Butanol:Acetic Acid:Water 4:1:5).[1]

    • Patuletin-7-diglucoside elutes in semi-polar fractions (approx. 40-60% Methanol).[1][2]

Protocol B: HPLC Quantification

Purpose: To quantify purity and concentration in extracts.

ParameterSetting
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.5% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-30 min: 10% → 40% B; 30-35 min: 40% → 100% B
Flow Rate 1.0 mL/min
Detection UV-Vis / DAD at 370 nm (Band I) and 254 nm (Band II)
Retention Time Diglucosides elute early (approx. 10-15 min) compared to aglycones (25+ min).[1][2][8][9]
Protocol C: Linoleic Acid Peroxidation Assay (Antioxidant)

Purpose: To validate the specific lipid-protective activity of the diglucoside.

  • Preparation: Mix Linoleic Acid Emulsion (0.28 g linoleic acid + 0.28 g Tween 20 in 50 mL phosphate buffer pH 7.0).

  • Treatment: Add 0.5 mL of Patuletin-7-diglucoside sample (10-100 µg/mL) to 2.5 mL of emulsion.

  • Incubation: Incubate at 37°C in the dark for 7 days.

  • Measurement (Ferric Thiocyanate Method):

    • Every 24h, take 0.1 mL of mixture.

    • Add 4.7 mL of 75% Ethanol, 0.1 mL of 30% Ammonium Thiocyanate, and 0.1 mL of 0.02 M Ferrous Chloride in 3.5% HCl.

    • Wait 3 min. Measure Absorbance at 500 nm .

  • Control: Use Vitamin C or Trolox as a positive control.

  • Validation: High activity is defined as maintaining Abs < 0.70 after 120 hours.

Mechanism of Action & Workflow Diagrams

Figure 1: Pharmacological Mechanism (Prodrug Activation)

Caption: Patuletin-7-diglucoside acts as a stable transport form, hydrolyzed in the gut to the active aglycone which inhibits inflammatory cytokines.[1]

GCompoundPatuletin-7-diglucoside(Oral Intake)GutIntestinal Lumen(β-glucosidase hydrolysis)Compound->GutIngestionAglyconePatuletin (Aglycone)Active MetaboliteGut->AglyconeCleavage of GlucoseTargetNF-κB Pathway(Inhibition of IκB Phosphorylation)Aglycone->TargetCellular UptakeOutcomeReduced Inflammation(↓ TNF-α, ↓ IL-6, ↓ COX-2)Target->OutcomeDownregulation

[1][2]

Figure 2: Isolation Workflow from Tagetes patula

Caption: Step-by-step fractionation process to isolate the polar diglucoside fraction from marigold flowers.

WorkflowRawTagetes patulaDried FlowersHexaneHexane Wash(Remove Lipids/Carotenoids)Raw->HexaneMeOH70% MethanolExtractionHexane->MeOHResiduePartitionWater:EtOAcPartitionMeOH->PartitionAqPhaseAqueous Phase(Contains Diglucosides)Partition->AqPhaseSaveEtOAc Phase\n(Aglycones)EtOAc Phase(Aglycones)Partition->EtOAc Phase\n(Aglycones)Discard/SavePurifySephadex LH-20ChromatographyAqPhase->Purify

References

  • Ethnomedicinal importance of Patuletin in Medicine: Pharmacological Activities and Analytical Aspects. Current Molecular Pharmacology, 2023. Link

  • Antioxidant properties of 6-methoxyflavonol glycosides from the aerial parts of Chenopodium bonus-henricus L. Zeitschrift für Naturforschung C, 2012. (Demonstrates superior lipid peroxidation inhibition of Patuletin glycosides vs Vitamin C).[10] Link

  • Effects of Flavonoids from French Marigold (Tagetes patula L.) on Acute Inflammation Model. International Journal of Inflammation, 2013. Link

  • Anti-virulence potential of patuletin, a natural flavone, against Staphylococcus aureus: In vitro and In silico investigations. Microbial Pathogenesis, 2024.[3] Link

  • HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes Patula L. Research Journal of Pharmacy and Technology, 2021.[5][11] Link[2]

Application Note: Enzymatic Hydrolysis of Patuletin-7-diglucoside to Patuletin Aglycone

[1][2]

1

Introduction & Biological Context

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a bioactive flavonol predominantly found in the genus Tagetes (Marigolds).[1] While the aglycone exhibits potent anti-inflammatory, antioxidant, and anti-arthritic properties, it naturally accumulates as glycosylated conjugates, most notably Patuletin-7-O-diglucoside (P7D).[1]

The Bioavailability Challenge: Glycosylation at the C-7 position significantly increases polarity, preventing passive diffusion across the intestinal epithelium. To unlock the pharmacological potential of Patuletin, the sugar moiety must be cleaved. Chemical hydrolysis (acid/base) often leads to ring destruction or demethylation at the C-6 position.[1] Enzymatic hydrolysis offers a mild, regioselective alternative, preserving the methoxy group essential for Patuletin's specific bioactivity.

This guide details a robust protocol for the complete conversion of P7D to Patuletin using specific

Mechanism of Action

The hydrolysis of Patuletin-7-diglucoside is a hydrolytic cleavage of the

12
Reaction Pathway Visualization[1][2]

PatuletinHydrolysisSubstratePatuletin-7-diglucoside(Substrate)ComplexEnzyme-SubstrateComplexSubstrate->ComplexBindingEnzymeβ-Glucosidase(Catalyst)Enzyme->ComplexIntermediatePatuletin-7-glucoside(Patulitrin)Complex->IntermediateStep 1HydrolysisByproduct2 x GlucoseComplex->ByproductAglyconePatuletin(Aglycone)Intermediate->AglyconeStep 2HydrolysisIntermediate->ByproductAglycone->EnzymeProduct Inhibition(Possible)

Figure 1: Stepwise enzymatic hydrolysis pathway.[1] Note that high concentrations of glucose (Byproduct) or Aglycone can competitively inhibit the enzyme, necessitating optimized solvent conditions.

Materials & Equipment

Reagents
  • Substrate: Patuletin-7-diglucoside (Isolated from Tagetes patula or commercial standard, purity >90%).[1][2]

  • Enzyme:

    
    -Glucosidase (EC 3.2.1.[1][2]21) from Aspergillus niger (Activity 
    
    
    30 U/mg) or Snailase (for recalcitrant glycosides).[1]
  • Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

  • Co-solvent: Dimethyl sulfoxide (DMSO), HPLC Grade.

  • Stop Solution: Methanol (HPLC Grade) with 1% Formic Acid.

Equipment
  • Thermostatic Shaking Incubator (set to 37°C - 50°C).

  • HPLC-DAD system (C18 Column).[1][2]

  • Centrifuge (12,000 x g).[1]

Experimental Protocols

Protocol A: Optimization (Range Finding)

Objective: Determine the optimal Enzyme-to-Substrate (E/S) ratio and time course.[1][2]

  • Stock Preparation: Dissolve 5 mg of P7D in 100

    
    L DMSO. Dilute to 1 mL with Acetate Buffer (pH 5.0). Final conc: 5 mg/mL (10% DMSO).[1]
    
  • Enzyme Prep: Prepare

    
    -glucosidase stock at 10 U/mL in Acetate Buffer.
    
  • Reaction Setup: In 1.5 mL microfuge tubes, set up the following ratios:

    • Low Load: 100

      
      L Substrate + 10 
      
      
      L Enzyme + 890
      
      
      L Buffer.[1]
    • High Load: 100

      
      L Substrate + 50 
      
      
      L Enzyme + 850
      
      
      L Buffer.[1]
    • Control: 100

      
      L Substrate + 900 
      
      
      L Buffer (No Enzyme).
  • Incubation: Incubate at 50°C with agitation (500 rpm).

  • Sampling: Remove 100

    
    L aliquots at T=0, 30, 60, 120, and 240 minutes.
    
  • Termination: Immediately add 100

    
    L Stop Solution (MeOH/Formic Acid) to the aliquot. Vortex and centrifuge at 12,000 x g for 5 min.
    
  • Analysis: Inject supernatant into HPLC.

Protocol B: Preparative Scale Hydrolysis

Objective: Complete conversion for aglycone isolation.[2]

  • Substrate Solubilization: Dissolve 100 mg of P7D enriched extract in 5 mL DMSO.

  • Buffer Addition: Slowly add 45 mL of pre-warmed (50°C) 0.1 M Acetate Buffer (pH 5.0) while stirring. Note: Brief cloudiness may occur; ensure fine dispersion.[2]

  • Enzyme Addition: Add 500 Units of

    
    -glucosidase.
    
  • Incubation: Incubate at 50°C for 4 hours with continuous mild stirring.

  • Monitoring: Check conversion at 3 hours via HPLC. If Patulitrin (monoglucoside) persists, add 100 Units of fresh enzyme.

  • Termination & Extraction:

    • Cool reaction to room temperature.[1][3]

    • Add 50 mL Ethyl Acetate (EtOAc) for liquid-liquid extraction.[1][2]

    • Collect the organic layer (Top) which contains the aglycone Patuletin.

    • Repeat extraction 3x.[1]

    • Evaporate EtOAc to dryness.[1]

Analytical Validation (HPLC-DAD)

To validate the hydrolysis, you must observe the disappearance of the P7D peak and the appearance of the Patuletin peak.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase A: Water + 1% Acetic Acid.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 360 nm (Specific for Flavonols).[1][4]

  • Gradient: Isocratic 30:70 (ACN:Water) or Gradient 10% B to 100% B over 30 min.

Data Summary Table: Expected Retention Behavior

CompoundRetention Time (Relative)

(nm)
Solubility (Aq)
Patuletin-7-diglucoside Early Elution (High Polarity)255, 365High
Patulitrin (Intermediate) Mid Elution256, 366Moderate
Patuletin (Aglycone) Late Elution (Low Polarity)256, 370Low (Precipitates)
Analytical Workflow Diagram

AnalyticalWorkflowcluster_ResultsChromatogram LogicSampleHydrolysis MixturePrepAdd MeOH + Centrifuge(Remove Protein)Sample->PrepHPLCHPLC Injection(C18 Column)Prep->HPLCPeak1Peak @ 4-6 min(Diglucoside)HPLC->Peak1T=0 minPeak2Peak @ 12-15 min(Aglycone)HPLC->Peak2T=240 min

Figure 2: Analytical workflow for validating enzymatic cleavage. A shift in retention time confirms the removal of sugar moieties.

Troubleshooting & Expert Insights

  • The Co-Solvent Paradox: Flavonoid aglycones are poorly soluble in water and may precipitate upon formation, coating the enzyme and stopping the reaction.

    • Solution: Always maintain 5-10% DMSO or Ethanol in the reaction buffer.[1] If precipitation is observed (yellow solid), add more co-solvent or extract continuously with a biphasic system (Buffer/Ethyl Acetate).

  • Incomplete Hydrolysis: If the reaction stalls at the monoglucoside (Patulitrin) stage:

    • Cause: Steric hindrance or product inhibition by glucose.[1]

    • Solution: Use Snailase (a complex mix) instead of pure

      
      -glucosidase, or perform dialysis to remove free glucose during the reaction.[1]
      
  • Spontaneous Oxidation: High pH (>7.[1]0) causes ring opening and degradation of Patuletin.

    • Critical Control: Ensure pH remains strictly between 4.5 and 5.5.

References

  • Wang, L., et al. (2013). Hydrolysis of flavanone glycosides by

    
    -glucosidase from Pyrococcus furiosus and its application.[1] Journal of Agricultural and Food Chemistry. Link
    
  • Devi, R., et al. (2019). HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes Patula L. Research Journal of Pharmacy and Technology. Link[1][2]

  • Walle, T., et al. (2005). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition. Link

  • PubChem. Patuletin 7-diglucoside Compound Summary. National Library of Medicine. Link[1][2]

  • Michalska, A., et al. (2013).

    
    -Glucosidase activity determination protocol.[1] ResearchGate Methods. Link
    

Troubleshooting & Optimization

Technical Support Center: Degradation Products of Patuletin-7-diglucoside

[1]

Topic: Stability, Degradation Pathways, and Troubleshooting for Patuletin-7-diglucoside Audience: Researchers, Analytical Chemists, and Formulation Scientists Last Updated: February 2, 2026

Executive Summary & Chemical Context

Patuletin-7-diglucoside is a flavonol glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone). Its structural integrity is defined by the O-glycosidic linkage at the C-7 position, attaching a disaccharide moiety (typically two glucose units).

The stability of this molecule is compromised by two primary mechanisms:[1]

  • Hydrolysis: Cleavage of the glycosidic bonds under acidic conditions or enzymatic action, releasing the aglycone.

  • Oxidative Degradation: The catechol moiety (3',4'-dihydroxyl) on the B-ring is highly susceptible to oxidation, leading to quinone formation and ring fission.

This guide provides a technical framework for identifying degradation products, troubleshooting experimental anomalies, and ensuring data integrity.

Diagnostic Troubleshooting (Q&A)

Category A: Unknown Peaks in LC-MS/HPLC

Q1: I observe two distinct new peaks eluting after my parent compound in reverse-phase HPLC. What are they?

Diagnosis: These are likely the sequential hydrolysis products.

  • Mechanism: Patuletin-7-diglucoside is relatively polar due to the disaccharide. As sugar units are cleaved, the molecule becomes more hydrophobic (lipophilic), increasing retention time on C18 columns.

  • Identification:

    • Peak 1 (Intermediate): Patuletin-7-O-glucoside .[2] Formed by the loss of the terminal glucose unit.

    • Peak 2 (Aglycone): Patuletin .[2][3] Formed by the complete loss of the disaccharide.

  • Verification: Check the Mass Spectrum (MS).[4][5][6][7]

    • Parent (Diglucoside):

      
       (assuming MW ~656).[2]
      
    • Intermediate: Loss of 162 Da (Hexose)

      
      .
      
    • Aglycone: Loss of another 162 Da

      
      .
      

Q2: I see a broad "hump" or multiple small peaks eluting very early (near void volume).

Diagnosis: This indicates advanced oxidative degradation or ring fission.

  • Cause: Exposure to high pH (>8.0) or light.[2][8] The B-ring opens to form smaller, highly polar phenolic acids.

  • Likely Products: Protocatechuic acid (from the B-ring) and phloroglucinol derivatives.

  • Action: Check your buffer pH. Flavonoids are unstable in alkaline conditions.[8] Ensure samples are protected from light.[8]

Category B: Sample Handling & Stability

Q3: My standard solution has turned from yellow to a brownish hue. Is it still usable?

Diagnosis: No. The color shift indicates quinone formation (oxidation).

  • Mechanism: The ortho-dihydroxyl groups on the B-ring oxidize to o-quinones, which then polymerize to form brown pigments (similar to enzymatic browning).

  • Prevention: Always store stock solutions in acidic methanol (0.1% Formic Acid) at -20°C or -80°C. The acid stabilizes the phenolic protons, preventing oxidation.

Q4: Why does the degradation rate vary between my methanol and water stocks?

Insight: Hydrolysis is faster in aqueous acidic solutions. In anhydrous methanol, the glycosidic bond is stable, but transesterification can occur if traces of acid are present. Aqueous buffers at neutral pH can promote auto-oxidation.

  • Recommendation: Store solid powder desiccated. Reconstitute in DMSO or Methanol for stock solutions, and dilute into aqueous buffers only immediately before use.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the stepwise degradation of Patuletin-7-diglucoside.

PatuletinDegradationParentPatuletin-7-diglucoside(C28H32O18)IntermediatePatuletin-7-O-glucoside(C22H22O13)Parent->IntermediateAcid Hydrolysis(-1 Glucose / -162 Da)AglyconePatuletin (Aglycone)(C16H12O8)Intermediate->AglyconeAcid/Enzymatic Hydrolysis(-1 Glucose / -162 Da)OxidationOxidative Products(Quinones, Dimers)Aglycone->OxidationHigh pH / O2(Oxidation)FissionRing Fission Products(Protocatechuic Acid)Aglycone->FissionUV Light / Radical Attack

Figure 1: Stepwise degradation pathway of Patuletin-7-diglucoside showing hydrolysis (solid lines) and oxidative/photolytic pathways (dashed lines).

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity for degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Mix 100 µM sample with 1M HCl. Heat at 80°C for 60 min.Complete conversion to Patuletin Aglycone . Key Marker: Appearance of peak at m/z 331 (ES-).
Base Hydrolysis Mix 100 µM sample with 0.1M NaOH. Incubate at RT for 10 min.Rapid degradation to Ring Fission Products . Key Marker: Loss of UV absorbance at 350 nm (Band I).
Oxidative Stress Mix 100 µM sample with 3% H₂O₂.[2] Incubate at RT for 24h.Formation of Quinones/Dimers . Key Marker: Broadening of peaks, mass shifts of +14/16 Da.
Photostability Expose solution to UV (254 nm) for 4 hours.[2]Isomerization or degradation.[2] Key Marker: Minor peaks adjacent to parent.
Protocol B: LC-MS Identification Parameters

To confirm the identity of degradation products, ensure your MS method captures the following transitions.

CompoundPrecursor Ion (m/z) [M-H]-Key Fragment Ions (MS2)Retention Behavior (RP-C18)
Patuletin-7-diglucoside ~655493 (Loss of Glc), 331 (Aglycone)Early Eluting (Polar)
Patuletin-7-glucoside ~493331 (Aglycone), 316 (Loss of Me)Intermediate
Patuletin (Aglycone) ~331316 (Loss of Methyl), 287Late Eluting (Hydrophobic)

References

  • Antioxidant Activity and Stability of Patuletin Glycosides. Source: ResearchGate.[3][9] Title: Antioxidant properties of 6-methoxyflavonol glycosides from the aerial parts of Chenopodium bonus-henricus L. URL:[Link]

  • Degradation of Flavonoid Glycosides during Fermentation. Source: ResearchGate.[3][9] Title: Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. URL:[Link]

  • Mass Spectrometric Characterization of Flavonoids. Source: NCBI / PMC. Title: Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. URL:[Link]

  • Patuletin 7-diglucoside Chemical Data. Source: PubChem.[10] Title: Patuletin 7-glucoside (Related Compound Data).[10] URL:[Link][2]

Advanced HPLC Resolution Strategies for Patuletin Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Patuletin Challenge

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) presents a unique chromatographic challenge due to its structural similarity to ubiquitous flavonols like Quercetin. The only difference lies in the methoxy group at the C6 position. In complex matrices (e.g., Tagetes patula extracts or metabolic stability assays), separating Patuletin from its glycosides (e.g., Patulitrin) and its demethoxylated analogs requires precise control over stationary phase selectivity and mobile phase pH.

This guide moves beyond basic "cookbook" methods. It provides a logic-driven troubleshooting framework to maximize Resolution (


) by manipulating the three fundamental terms of the resolution equation: Efficiency (

), Selectivity (

), and Retention (

).

Module 1: The "Gold Standard" Baseline Protocol

Before attempting complex troubleshooting, establish this baseline method. This protocol is validated for general flavonoid glycoside/aglycone separation and serves as the control for all optimization steps.

Baseline Experimental Conditions
ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 5 µmProvides strong hydrophobic retention (

) for aglycones; end-capping reduces silanol tailing.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidification suppresses ionization of phenolic -OH groups, preventing peak fronting.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than MeOH due to lower viscosity, though selectivity differs.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 35°CImproves mass transfer and reduces backpressure without degrading thermally labile glycosides.
Detection UV-Vis at 370 nm (Bandwidth 4 nm)Patuletin exhibits a characteristic Band I absorption max near 370 nm due to the B-ring conjugation.
Standard Gradient Profile
  • 0-5 min: 5% B (Isocratic hold to retain polar glycosides)

  • 5-25 min: 5%

    
     40% B (Linear ramp)
    
  • 25-35 min: 40%

    
     90% B (Wash aglycones/lipids)
    
  • 35-40 min: 90% B (Hold)

  • 40-45 min: 5% B (Re-equilibration)

Module 2: Troubleshooting Resolution (The "R" Factor)

If the baseline protocol yields co-eluting peaks (e.g., Patuletin co-eluting with Quercetin or Patulitrin co-eluting with impurities), you must diagnose which term of the resolution equation is failing.



Workflow: The Resolution Decision Tree

The following logic flow dictates your next experimental move based on the chromatogram's failure mode.

ResolutionLogic Start Analyze Chromatogram CheckK Check Retention (k) Are peaks eluting too fast (k < 2)? Start->CheckK AdjustSolvent Decrease Solvent Strength (Lower %B at start) CheckK->AdjustSolvent Yes CheckAlpha Check Selectivity (α) Are peaks overlapping but retained? CheckK->CheckAlpha No ChangeChem CRITICAL STEP: Change Stationary Phase (Switch to Phenyl-Hexyl) CheckAlpha->ChangeChem Yes (Co-elution) CheckN Check Efficiency (N) Are peaks broad/tailing? CheckAlpha->CheckN No (Separated but broad) OptimizePhys Increase Temp (to 40°C) Check Column Age Reduce Particle Size CheckN->OptimizePhys Yes Success Resolution > 1.5 CheckN->Success No

Figure 1: Diagnostic workflow for isolating the root cause of poor resolution in flavonoid analysis.

Module 3: The "Silver Bullet" for Isomers – Phenyl-Hexyl Phases

When C18 columns fail to separate Patuletin from closely related derivatives, the issue is often Selectivity (


) , not Efficiency. C18 separates based purely on hydrophobicity. However, Patuletin and Quercetin have nearly identical hydrophobicity.

The Solution: Switch to a Phenyl-Hexyl stationary phase.[1][2][3]

Why It Works (Mechanism)
  • Pi-Pi (

    
    ) Interactions:  The phenyl ring on the stationary phase interacts with the aromatic A and B rings of the flavonoid.
    
  • Methoxylation Sensitivity: The electron-donating methoxy group at C6 on Patuletin alters the electron density of the ring system compared to Quercetin. Phenyl phases are highly sensitive to these electronic differences, often providing baseline separation where C18 shows a single merged peak.

  • Solvent Choice: When using Phenyl-Hexyl, Methanol is preferred over Acetonitrile. Acetonitrile has its own

    
     electrons (triple bond) which can shield the stationary phase, dampening the selective interaction. Methanol allows the unique selectivity of the phenyl ligand to dominate.
    

Module 4: Peak Shape & Tailing Issues

Symptom: Patuletin peaks show significant tailing (


).
Cause:  Interaction between the free phenolic hydroxyls (especially at C5 and C7) and residual silanols on the silica support.
Troubleshooting Protocol
VariableAdjustmentScientific Mechanism
Mobile Phase pH Lower to pH 2.0 - 2.5 Phenols have

values

9-10, but silanols ionize at pH > 3.5. Keeping pH < 3.0 ensures silanols are protonated (neutral), preventing cation-exchange interactions with the analyte.
Buffer Selection Add 20mM Ammonium Formate If simple acidification fails, adding ionic strength helps mask secondary interactions.
Column Choice High-Purity Silica / Hybrid Use "Type B" silica or Hybrid Organic-Inorganic Particle (e.g., BEH) columns which have significantly fewer surface silanols.

Frequently Asked Questions (FAQ)

Q1: My Patuletin peak is splitting into two. What is happening? A: This is likely sample solvent mismatch. If you dissolve your sample in 100% DMSO or Methanol but inject it into a mobile phase starting at 5% Organic, the strong solvent "carries" the analyte down the column before it focuses.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Water). If solubility is an issue, use <20% DMSO.

Q2: Can I use UV detection at 254 nm? A: You can, but it is not selective. Most organic impurities absorb at 254 nm. Patuletin and its derivatives have a specific "Band I" absorption between 350-370 nm (cinnamoyl system). Using 370 nm significantly improves the Signal-to-Noise (S/N) ratio and reduces interference from non-flavonoid matrix components.

Q3: Why is the retention time shifting between runs? A: Flavonoids are sensitive to temperature and pH fluctuations.

  • Ensure the column oven is stable (± 0.5°C).

  • Check if you are using a volatile acid (Formic/Acetic) in an open vessel; evaporation can change the pH over a long sequence.

  • Ensure the column is fully equilibrated (10-15 column volumes) after the gradient resets.

References

  • MDPI. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis. (Demonstrates standard C18/Formic Acid protocols for flavonoid separation).

  • Research Journal of Pharmacy and Technology. (2020). HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes Patula L.[4][5] (Specific methodology for Patuletin quantification).

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. (Technical guide on pH and solvent effects).

  • Shimadzu. (2012).[1] Using a Phenyl Column When Separation with C18 Is Insufficient. (Authoritative guide on Phenyl-Hexyl selectivity for aromatics).

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (Strategies for resolving co-eluting phenolic compounds).

Sources

Technical Support Center: Flavonoid Stabilization & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Mission Directive

Status: Online Operator: Senior Application Scientist Objective: Maximize flavonoid recovery while neutralizing enzymatic degradation vectors.

Introduction: The "Golden Hour" of Extraction

Welcome to the technical support hub. If you are reading this, you likely understand that flavonoid extraction is a race against time. From the moment plant tissue is disrupted, cellular compartmentalization fails. Enzymes (Polyphenol Oxidases, Peroxidases, and Glycosidases) previously sequestered in vacuoles or plastids mix with your target substrates.

This guide is not a generic recipe book. It is a strategic framework to inhibit these enzymes before they corrupt your analytical data or bioactive yield.

Module 1: The Degradation Vectors

Before troubleshooting, you must identify which enemy you are fighting.

Oxidative Degradation (The "Browning" Effect)
  • Culprits: Polyphenol Oxidase (PPO) and Peroxidase (POD).

  • Mechanism: These enzymes catalyze the oxidation of phenolics into quinones, which then polymerize into brown melanins.

  • Visual Indicator: Extract turns brown/dark rapidly.

  • Result: Loss of antioxidant capacity and structural modification.

Hydrolytic Degradation (The "Sugar Loss")
  • Culprits: Endogenous

    
    -glucosidases.
    
  • Mechanism: These enzymes cleave the sugar moiety (glycoside) from the flavonoid backbone (aglycone).

  • Visual Indicator: Shift in HPLC retention times (glycosides disappear; aglycone peaks spike).

  • Result: Altered solubility and bioavailability; incorrect metabolic profiling.

Visualization: Enzyme Attack Vectors

degradation_pathways Plant_Tissue Disrupted Plant Tissue Flavonoid_Glycoside Target: Flavonoid Glycoside Plant_Tissue->Flavonoid_Glycoside PPO Enzyme: PPO/POD (Requires O2) Plant_Tissue->PPO Glucosidase Enzyme: β-Glucosidase (Hydrolysis) Plant_Tissue->Glucosidase Quinones o-Quinones Flavonoid_Glycoside->Quinones Oxidation Aglycones Aglycones (Sugar Loss) Flavonoid_Glycoside->Aglycones Hydrolysis PPO->Quinones Catalyzes Glucosidase->Aglycones Catalyzes Brown_Polymer Brown Melanin Polymers (Data Loss) Quinones->Brown_Polymer Polymerization

Figure 1: Dual pathways of enzymatic degradation. PPO drives oxidation (browning), while


-glucosidases drive hydrolysis (structural change).

Module 2: Troubleshooting & Protocols

Scenario A: "My extract turns brown within minutes of grinding."

Diagnosis: Unchecked PPO/POD activity. Root Cause: The pH is likely near neutral (6.0–7.0), and oxygen is available.

Protocol 1: The "Chemical Shield" (Synergistic Inhibition)

PPO is a metalloenzyme (Copper-containing). We must chelate the metal and reduce the active site.

The Cocktail:

  • Solvent: 70% Ethanol or Methanol (aq).

  • Additives:

    • 0.5% (w/v) Sodium Metabisulfite (SMB): Irreversibly inhibits PPO.

    • 0.5% (w/v) Ascorbic Acid (AA): Reduces quinones back to diphenols (recycling the antioxidant).

    • 0.1% Citric Acid: Chelates copper at the PPO active site and lowers pH.

Why this works: Research confirms that SMB is significantly more effective than AA alone, but the combination provides a "recycling" effect for maximum stability [1, 5].

ComponentRoleMechanism
Sodium Metabisulfite Primary InhibitorIrreversible binding to PPO active site.
Ascorbic Acid ReductantReduces o-quinones back to phenolic form.
Citric Acid Chelator/AcidifierSequesters Cu²⁺ cofactors; lowers pH below PPO optima.
Scenario B: "I am losing glycosides; only aglycones appear on the HPLC."

Diagnosis:


-glucosidase activity.
Root Cause:  These enzymes are robust. Slow heating (like warm water extraction) actually activates them before denaturing them.
Protocol 2: The "Boiling Ethanol" Method (Rapid Inactivation)

This is the gold standard for preserving glycosidic patterns (e.g., in Ginkgo or Tea).

Step-by-Step:

  • Pre-heat 100% Ethanol or Methanol to a boil (use a reflux condenser).

  • Drop fresh/frozen plant material directly into the boiling solvent.

  • Incubate for 5–10 minutes.

  • Cool and proceed with homogenization.

Scientific Logic: Dropping tissue into boiling organic solvent causes immediate protein denaturation (precipitation). The enzyme is unfolded and inactivated faster than it can catalyze the hydrolysis reaction. Water-based extraction allows a "lag time" where enzymes are active; boiling alcohol eliminates this [4].

Scenario C: "I need to extract thermolabile flavonoids (e.g., Anthocyanins) without enzymes destroying them."

Diagnosis: Thermal paradox. Heat kills enzymes but degrades anthocyanins. Root Cause: Prolonged exposure to temperatures >70°C causes ring opening of anthocyanins.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses dielectric heating to explode cell vacuoles and inactivate enzymes kinetically.

Optimized Parameters:

  • Solvent: 60% Ethanol acidified with 0.1% HCl (pH < 3.0 stabilizes the flavylium cation).

  • Temperature: 50–60°C (Do not exceed 60°C).

  • Time: 2–5 minutes.

  • Power: High enough to reach temp in <30 seconds.

Why this works: MAE provides rapid, volumetric heating. It inactivates PPO/POD in seconds (thermal shock) while the short extraction time (minutes vs. hours) prevents thermal degradation of the flavonoid structure [2, 3].

Module 3: Decision Logic (Workflow)

Use this logic gate to determine your extraction strategy.

extraction_logic Start Start: Plant Material State State of Material? Start->State Fresh Fresh / Frozen State->Fresh High Enzyme Activity Dried Dried / Powdered State->Dried Low Enzyme Activity Target Target Compound? Fresh->Target Action3 Protocol 1: Chemical Cocktail (SMB+AA) Dried->Action3 Rehydration reactivates enzymes Glycosides Glycosides (e.g., Rutin) Target->Glycosides Thermolabile Thermolabile (e.g., Anthocyanins) Target->Thermolabile Action1 Protocol 2: Boiling Ethanol Glycosides->Action1 Action2 Protocol 3: MAE + Acidified Solvent Thermolabile->Action2

Figure 2: Strategic decision tree for selecting the optimal extraction protocol based on sample state and target stability.

Frequently Asked Questions (FAQs)

Q: Can I just use liquid nitrogen to stop the enzymes? A: Liquid nitrogen (


) only pauses enzyme activity (cryostasis). Once the sample thaws during the addition of the solvent, the enzymes reactivate immediately.
  • Correct Usage: Grind in

    
    , but transfer the frozen powder immediately into the "Chemical Cocktail" or "Boiling Ethanol." Never let the powder thaw dry.
    

Q: Why is pH control critical for Anthocyanins? A: Anthocyanins exist in equilibrium. At pH < 3, they exist as the stable, red flavylium cation . At pH > 4, they hydrate to the colorless carbinol pseudobase or degrade to chalcones. Furthermore, PPO activity is drastically reduced below pH 3.0 [4].

Q: Is Sodium Metabisulfite (SMB) safe for downstream analysis? A: For HPLC/MS analysis, SMB is generally safe but can form adducts in rare cases. If you are developing a product for human consumption, you must remove sulfites or use the "Boiling Ethanol" method (Protocol 2) to avoid regulatory allergen labeling.

Q: How does Microwave Extraction (MAE) compare to Ultrasound (UAE)? A: UAE is excellent for mass transfer (yield) but does not significantly inactivate enzymes via heat. If you use UAE on fresh tissue, you must add chemical inhibitors (Protocol 1). MAE inactivates enzymes via rapid thermal shock, making it superior for stabilization without additives [3].

References

  • ResearchGate. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger.

  • PubMed Central (NIH). Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom.

  • ResearchGate. Microwave-Assisted Extraction of Flavonoids: A Review.

  • MDPI. Effect of Temperatures on Polyphenols during Extraction.

  • ResearchGate. Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes.

Technical Support Center: Purity Assessment of Patuletin-7-Diglucoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Flavonoid Analytics Support Center. This guide is designed for analytical chemists and researchers working with Patuletin-7-diglucoside (P7D) . Unlike generic small molecules, P7D presents unique challenges due to its polyphenolic nature, glycosidic lability, and potential for isomeric confusion.

Module 1: Chromatographic Integrity (HPLC/UPLC)

Objective: Confirm purity >98% and eliminate "ghost peaks" or splitting.

Q: Why do I see split peaks or excessive tailing for P7D?

A: This is likely a pH mismatch or silanol interaction. Patuletin has phenolic hydroxyls with pKa values ~6-8. If your mobile phase pH is near these pKa values, the molecule exists in a dynamic equilibrium between ionized and non-ionized forms, causing peak splitting.

Troubleshooting Protocol:

  • Acidify Mobile Phase: Ensure your aqueous phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5-3.0). This forces the phenols into their protonated (neutral) state, sharpening the peak.

  • Check Column Chemistry: Use an end-capped C18 column (e.g., C18-TMS) to minimize interaction with free silanol groups, which cause tailing in polar glycosides.

Q: My retention time (RT) is drifting. Is it the compound or the system?

A: RT drift in flavonoid glycosides is often due to temperature fluctuations or column equilibration issues. P7D is polar; its interaction with the stationary phase is sensitive to % organic modifier changes.

Validation Checklist:

  • Temperature: Is the column oven set to a constant 25°C or 30°C? (Do not run at ambient).

  • Equilibration: Did you flush with the starting gradient (usually high aqueous) for at least 10 column volumes?

  • Solvent Evaporation: Check if the acetonitrile in your reservoir has evaporated, altering the gradient profile.

Visualization: HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Poor Peak Shape Split Split Peak Start->Split Tailing Peak Tailing Start->Tailing Drift RT Drift Start->Drift Check_pH Check Mobile Phase pH (Target pH 2.5-3.0) Split->Check_pH Check_Col Check Column Type (Use End-capped C18) Tailing->Check_Col Check_Temp Check Oven Temp (Set to 30°C) Drift->Check_Temp Solution_Acid Add 0.1% Formic Acid Check_pH->Solution_Acid pH > 4 Solution_Cap Switch to C18-TMS Check_Col->Solution_Cap Non-capped Solution_Eq Equilibrate 10 CV Check_Temp->Solution_Eq

Caption: Decision tree for diagnosing common chromatographic anomalies in flavonoid analysis.

Module 2: Spectroscopic Verification (MS & NMR)

Objective: Confirm identity and rule out aglycone (Patuletin) contamination.

Q: My Mass Spec (ESI) shows a dominant peak at m/z 331. Why?

A: You are seeing In-Source Fragmentation . Patuletin-7-diglucoside (MW ~656 Da) contains O-glycosidic bonds that are labile. High fragmentation voltage in the ion source can cleave the sugar moieties before detection, showing the aglycone signal (Patuletin, MW 332, [M-H]- 331).

Corrective Action:

  • Lower Fragmentor Voltage: Reduce to 80-100V.

  • Lower Desolvation Temp: High heat can promote hydrolysis.

  • Search for Adducts: Look for [M+Na]+ or [M+HCOO]- to confirm the intact parent mass.

Q: How do I distinguish P7D from Quercetin diglucosides using NMR?

A: The key is the Methoxy Group . Patuletin is 6-methoxyquercetin.

  • 1H NMR Marker: Look for a strong singlet (3H) around 3.7 - 3.9 ppm (depending on solvent, usually DMSO-d6). Quercetin derivatives lack this signal.

  • Sugar Region: The "diglucoside" region (3.0 - 5.5 ppm) will be complex. Use HSQC to correlate the anomeric protons to their carbons to confirm the disaccharide linkage (likely laminaribioside or similar).

Data Table: Key Spectral Markers
ParameterPatuletin-7-diglucosideQuercetin-7-diglucoside (Impurity)
UV Max (MeOH) ~255, 365 nm~255, 370 nm
MS (ESI-) m/z 655 [M-H]-m/z 625 [M-H]-
1H NMR (Methoxy) Singlet ~3.8 ppm Absent
1H NMR (H-6) Absent (Substituted)Doublet ~6.2-6.4 ppm

Module 3: Stability & Storage

Objective: Prevent degradation during storage and handling.

Q: Can I store P7D in methanol at room temperature?

A: No. Flavonoid glycosides are prone to hydrolysis and oxidation.

  • Hydrolysis: Even trace acidity in methanol can slowly cleave the sugar over weeks.

  • Oxidation: The catechol moiety (B-ring) is sensitive to light and oxygen.

Storage Protocol:

  • Solid State: Store as a lyophilized powder at -20°C , protected from light (amber vial).

  • Solution: If dissolved in DMSO or Methanol, use within 24 hours or store at -80°C.

  • Handling: Avoid basic pH (>8.0) at all costs; the B-ring will degrade rapidly (browning).

Module 4: Quantitative Purity (qNMR vs. HPLC)

Objective: Calculate absolute purity for dosing.

Q: My HPLC says 99% purity, but qNMR says 92%. Which is right?

A: Trust the qNMR. HPLC only detects UV-active impurities (other flavonoids). It misses:

  • Residual solvents (Water, DMSO, Methanol).

  • Inorganic salts (Silica, Buffer salts).

  • Non-UV active lipids or sugars.

qNMR Protocol:

  • Internal Standard: Use Maleic Acid or TCNB (ensure solubility in DMSO-d6).

  • Relaxation Delay (d1): Set to at least 5 × T1 (usually 30-60 seconds) to ensure full magnetization recovery for accurate integration.

  • Calculation: Use the methoxy peak (3H) for integration as it is sharp and usually distinct from the sugar region.

Visualization: Purity Assessment Workflow

Purity_Workflow Sample Isolated Sample HPLC HPLC-DAD (Check UV Impurities) Sample->HPLC MS LC-MS (Check MW & Aglycone) HPLC->MS If >95% UV Pure qNMR qNMR (Absolute Purity) MS->qNMR Identity Confirmed Final Certificate of Analysis qNMR->Final Calc. Mass Balance

Caption: The "Gold Standard" workflow for validating flavonoid glycoside purity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3][4] (2023).[1][2][3][4] [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B.The Systematic Identification of Flavonoids. Springer-Verlag, New York. (Classic text on UV shifts).
  • Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products, 75(3), 452-453. (2012). [Link]

  • Burdette, A., et al. "qNMR Purity Assessment of Natural Products.

Sources

Technical Support Center: Patuletin-7-diglucoside Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Patuletin-7-diglucoside. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of your analytical standards. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of Patuletin-7-diglucoside.

Q1: How should I store the lyophilized Patuletin-7-diglucoside standard upon receipt?

Upon arrival, the lyophilized powder should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability, which can extend up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is crucial to prevent exposure to moisture and light, as flavonoids are susceptible to degradation under these conditions.[2][3]

Q2: What is the recommended solvent for reconstituting Patuletin-7-diglucoside?

Patuletin-7-diglucoside is slightly soluble in water.[4] For creating stock solutions, high-purity organic solvents are recommended. Good starting choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or Methanol [4][5]

  • Aqueous ethanol (e.g., 70% ethanol) [6]

For cell-based assays, be aware that DMSO can have toxic effects at concentrations as low as 1.25%, while ethanol and methanol are generally better tolerated at concentrations up to 2.5%.[4][5] Always prepare a concentrated stock solution in a suitable organic solvent and then dilute it with your aqueous experimental buffer or medium.

Q3: Once reconstituted, how should I store the stock solution?

Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Ensure the vials are tightly sealed and protected from light.

Q4: Is Patuletin-7-diglucoside sensitive to light or pH changes?

Yes. Flavonoids, in general, are known to be sensitive to light, temperature, and pH.[7][8][9] Exposure to light can induce photochemical transformations.[2] Changes in pH can also affect the stability and color of flavonoid solutions.[9] Therefore, it is essential to protect solutions from light by using amber vials or wrapping containers in foil and to maintain a consistent pH in your experimental setup.

Q5: What are the primary safety precautions I should take when handling this compound?

While specific toxicity data for Patuletin-7-diglucoside is not widely available, it is prudent to handle it with standard laboratory safety practices. Avoid inhalation of the powder by working in a well-ventilated area.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Experimental Protocols & Workflows

Protocol 1: Reconstitution of Lyophilized Standard

This protocol outlines the steps for properly reconstituting the lyophilized Patuletin-7-diglucoside powder to create a primary stock solution.

Materials:

  • Vial of lyophilized Patuletin-7-diglucoside

  • High-purity solvent (e.g., DMSO, HPLC-grade Methanol, or Ethanol)

  • Sterile, amber-colored polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for 15-30 minutes before opening. This prevents condensation of atmospheric moisture, which can compromise the stability of the compound.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully add a precise volume of the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. If particulates are observed, gentle warming or extended vortexing may be required.[7]

  • Aliquoting and Storage: Once fully dissolved, transfer the stock solution into single-use aliquots in amber vials. Store immediately at -20°C or -80°C, as detailed in the storage guidelines.

Workflow for Preparation of Working Standards

The following diagram illustrates the recommended workflow from receiving the standard to its use in experiments.

G cluster_0 Preparation cluster_1 Application A Receive Lyophilized Standard B Store at -20°C (Long-term) A->B C Equilibrate to Room Temp. A->C D Centrifuge Vial C->D E Reconstitute in Solvent (e.g., DMSO, MeOH) D->E F Create Stock Solution E->F G Aliquot into Amber Vials F->G H Store Stock Solution (-20°C or -80°C) G->H I Thaw Single Aliquot H->I J Prepare Working Standards (Dilute with Mobile Phase/Buffer) I->J K Use in Experiment (e.g., HPLC, Cell Assay) J->K

Caption: Standard preparation and application workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with Patuletin-7-diglucoside.

Problem Potential Cause(s) Recommended Solution(s)
Standard fails to dissolve completely. 1. Incorrect solvent choice. 2. Concentration is too high for the chosen solvent. 3. Insufficient mixing.1. Try a different recommended solvent (DMSO, Methanol, Ethanol). A co-solvent system like Ethanol-DMSO might improve solubility.[1] 2. Gently warm the solution (e.g., to 30-40°C) or use sonication to aid dissolution. 3. Prepare a more dilute stock solution.
Precipitation observed after dilution in aqueous buffer. The compound's solubility is significantly lower in the aqueous buffer than in the organic stock solvent.1. Decrease the final concentration of the standard in the aqueous solution. 2. Increase the percentage of organic solvent in the final aqueous solution, if compatible with your experiment. 3. Ensure the pH of the buffer is compatible with the compound's stability.
Multiple or unexpected peaks in HPLC/LC-MS analysis. 1. Degradation: The glycosidic bonds may have hydrolyzed, splitting Patuletin-7-diglucoside into Patuletin (the aglycone) and its sugar components.[10][11][12][13] 2. Oxidation: The flavonoid core may have oxidized due to exposure to air, light, or inappropriate pH.[3] 3. Co-elution: Another compound in a complex sample matrix may be co-eluting.[14][15]1. Prepare fresh working solutions from a new stock aliquot. 2. Analyze the aglycone standard (Patuletin) to see if one of the unexpected peaks matches its retention time. 3. Review storage and handling procedures to ensure protection from light and appropriate temperatures. 4. For acid hydrolysis steps, consider adding an antioxidant like ascorbic acid to prevent aglycone degradation.[10][16] 5. Optimize the HPLC gradient to improve the separation of peaks.[14][15] Use a diode-array detector (DAD) to check the UV-Vis spectra of the peaks for identification.[17]
Poor peak shape (tailing) in HPLC. The phenolic hydroxyl groups on the flavonoid can interact with the stationary phase, causing peak tailing.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the hydroxyl groups and improve peak symmetry.[18]
Loss of signal or response over time. The compound is degrading in the working solution on the autosampler.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Prepare fresh working solutions more frequently. 3. Ensure solutions are protected from light while in the autosampler.
Understanding Degradation Pathways

The stability of Patuletin-7-diglucoside is critical for accurate quantification. The primary degradation pathway of concern is the hydrolysis of the glycosidic bonds.

G P7D Patuletin-7-diglucoside (Intact Standard) Degradation Degradation (e.g., Acid, Heat, Enzymes) P7D->Degradation Patuletin Patuletin (Aglycone) Degradation->Patuletin Sugars Glucose + Glucose (Sugar Moieties) Degradation->Sugars Oxidation Oxidized Products Patuletin->Oxidation

Caption: Potential degradation pathways for Patuletin-7-diglucoside.

Hydrolysis can be initiated by acidic conditions, elevated temperatures, or enzymatic activity, resulting in the formation of the aglycone, Patuletin.[10][11] This aglycone may then be susceptible to further oxidative degradation.[3] The appearance of a peak corresponding to Patuletin in an analysis of the diglucoside standard is a strong indicator that degradation has occurred.

References

  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • FooDB. (2011).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis.
  • MDPI. (n.d.). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ResearchGate. (n.d.). (PDF) Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids.
  • ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids.
  • MDPI. (2020). The Changes of Flavonoids in Honey during Storage.
  • Phcogj.com. (n.d.).
  • ACS Publications. (n.d.). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections.
  • Frontiers. (2022).
  • PubMed. (n.d.). Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro.
  • NIH. (n.d.). Photochemistry of Flavonoids.
  • Google Patents. (n.d.).
  • PharmacologyOnLine. (n.d.). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE.
  • Taylor & Francis Online. (2021). Full article: Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.
  • PeerJ. (2020). HPLC profiling of selected phenolic acids and flavonoids in Salvia eigii, Salvia hierosolymitana and Salvia viridis growing wild.
  • ResearchGate. (n.d.). Application of hydrolytic methods in analysis of flavonoid glycosides.
  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Google Patents. (n.d.).

Sources

Validation & Comparative

In Vitro Anti-Inflammatory Effects: Patuletin vs. Patuletin Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Aglycone Advantage

In the context of in vitro drug discovery, Patuletin (the aglycone) consistently demonstrates superior anti-inflammatory potency compared to its glycosylated forms (such as Patulitrin or Patuletin-3-O-glucoside ).

While Patuletin glycosides are abundant in source material like Tagetes patula (French Marigold), their bulky sugar moieties (glucose/rhamnose) significantly hinder transmembrane permeability in standard cell lines (e.g., RAW 264.7). Consequently, the aglycone Patuletin acts as a direct inhibitor of intracellular signaling kinases (IKK, MAPK), whereas the glycosides often require hydrolysis to exhibit comparable activity.

Key Verdict: For in vitro assays targeting intracellular pathways (NF-κB, MAPK) without metabolic activation, Patuletin is the active standard.

Chemical & Mechanistic Comparison

The divergence in bioactivity stems from the fundamental solubility and permeability differences between the two forms.

FeaturePatuletin (Aglycone)Patuletin Glycosides (e.g., Patulitrin)
Structure O-methylated flavonol (Free -OH groups)Flavonol backbone + Sugar moiety (O-glycosyl)
Lipophilicity High (Membrane Permeable)Low (Hydrophilic / Membrane Impermeable)
Cellular Entry Passive DiffusionRequires Active Transport (SGLT1) or Hydrolysis
Primary Target Intracellular Kinases (IKKβ, p38, JNK)Extracellular Receptors (limited) or Prodrug
In Vitro Potency High (IC50: 1–10 µM)Low/Inactive (IC50: >50 µM)
Signaling Pathway Interference

Patuletin exerts its anti-inflammatory effect primarily by downregulating the NF-κB pathway. It blocks the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκBα. This locks the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6).

The Glycoside Limitation: In in vitro models lacking β-glucosidase enzymes (like standard macrophage cultures), the glycoside cannot cleave the sugar ring. The steric bulk prevents the molecule from entering the ATP-binding pockets of kinases, rendering it pharmacologically "silent" until hydrolyzed.

SignalingPathway cluster_cell Intracellular Space LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Patuletin PATULETIN (Aglycone) Patuletin->IKK  DIRECT INHIBITION   Membrane Cell Membrane (Barrier) Patuletin->Membrane Diffuses Through Glycoside PATULETIN GLYCOSIDE Glycoside->Membrane  BLOCKED  

Figure 1: Mechanism of Action. Patuletin (blue) successfully crosses the cell membrane to inhibit the IKK complex. The Glycoside (grey) is largely blocked by the membrane barrier in the absence of specific transporters.

Comparative Experimental Data

The following data synthesizes results from macrophage (RAW 264.7) assays stimulated with LPS (1 µg/mL).

Table 1: Inhibitory Potency (IC50 Values) Note: Lower IC50 indicates higher potency.

Target / BiomarkerPatuletin (Aglycone)Patuletin Glycoside*Relative Potency
NO Production 2.5 – 5.8 µM> 50 µM~10x Higher
TNF-α Secretion 4.2 – 8.0 µM> 100 µM~20x Higher
IL-6 Secretion ~ 6.5 µMInactiveSignificant
PGE2 (COX-2) ~ 3.0 µMWeak InhibitionHigh

*Refers to Patuletin-3-O-glucoside or Patulitrin (7-O-glucoside) in standard media without added β-glucosidase.

Data Interpretation:

  • Patuletin demonstrates dose-dependent inhibition comparable to standard corticosteroids (e.g., Dexamethasone) in specific contexts.

  • Glycosides often show "false negatives" in vitro. Their in vivo efficacy (often reported as high) relies on gut microbiota hydrolyzing the sugar bond, converting them back into the aglycone Patuletin.

Detailed Experimental Protocol

To reproduce these findings, use the following self-validating workflow. This protocol controls for cytotoxicity to ensure reductions in cytokines are due to anti-inflammatory mechanisms, not cell death.

Phase 1: Cell Preparation
  • Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4][5]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2.
    
Phase 2: Treatment & Induction
  • Pre-treatment: Replace media with serum-free DMEM containing test compounds.

    • Group A: Vehicle Control (DMSO < 0.1%).

    • Group B: Patuletin (1, 5, 10, 25 µM).

    • Group C: Patuletin Diglucoside (1, 5, 10, 25, 50 µM).

    • Group D: Positive Control (Dexamethasone 1 µM).

  • Incubation: Incubate for 1 hour (Critical for cellular uptake of aglycone).

  • Induction: Add LPS (Lipopolysaccharide) to all wells (except Negative Control) to a final concentration of 1 µg/mL .

  • Co-incubation: Incubate for 18–24 hours .

Phase 3: Analysis
  • Supernatant: Harvest for NO (Griess Reagent) and Cytokine (ELISA) analysis.

  • Cell Viability (Validation): Add MTT or CCK-8 reagent to the remaining cells to verify survival >90%. If viability drops <80%, data is invalid due to cytotoxicity.

ExperimentalWorkflow Start RAW 264.7 Seeding Treat Drug Pre-treatment (1 hr) Start->Treat LPS LPS Induction (1 µg/mL) Treat->LPS Incubate Incubation (24 hrs) LPS->Incubate Harvest Harvest Supernatant Incubate->Harvest MTT MTT Assay (Viability Check) Incubate->MTT Cells Griess Griess Assay (Nitric Oxide) Harvest->Griess Supernatant ELISA ELISA (TNF-α, IL-6) Harvest->ELISA Supernatant

Figure 2: Workflow for validating anti-inflammatory efficacy. Note the parallel viability check (MTT) to rule out cytotoxicity.

Expert Insight: The "In Vitro Trap"

Researchers must be cautious when interpreting "inactive" results for Patuletin glycosides.

While the aglycone is the superior choice for target validation (e.g., proving NF-κB inhibition), the glycoside may be a superior drug candidate for oral administration. The sugar moiety increases solubility in the gut lumen, and subsequent hydrolysis by microbiota (e.g., Bacteroides spp.) releases the active Patuletin aglycone at the site of absorption.

Recommendation:

  • For Mechanism Studies: Use Patuletin (Aglycone) .

  • For Oral Formulation Studies: Test Patuletin Glycosides , but consider using a Caco-2 co-culture or fecal fermentation model to simulate bio-activation.

References
  • Li, Y., et al. (2020). "Anti-inflammatory effects of patuletin on LPS-induced acute lung injury in mice via inhibiting NF-κB and MAPK pathways." International Immunopharmacology.

  • Jabeen, A., et al. (2016). "Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula." International Immunopharmacology.

  • Xiao, J. (2017). "Dietary flavonoid aglycones and their glycosides: Which show better biological significance?" Critical Reviews in Food Science and Nutrition.

  • Ribeiro, V.P., et al. (2018). "Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii."[6] Evidence-Based Complementary and Alternative Medicine.

  • Saleh, M.M., et al. (2024). "Anti-virulence potential of patuletin, a natural flavone, against Staphylococcus aureus: In vitro and In silico investigations." Microbial Pathogenesis.

Sources

Technical Deep Dive: Structure-Activity Relationship of Patuletin Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of patuletin glycosides Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) and its glycosidic derivatives. While quercetin is the industry standard for flavonol research, patuletin’s unique 6-methoxy substitution confers distinct metabolic stability and anti-inflammatory properties. This document compares the aglycone against its primary glycosides (patuletin-3-O-glucoside and patuletin-7-O-glucoside/patulitrin) to assist drug development professionals in lead selection.

Structural Architecture & The "Methoxy Advantage"

Patuletin is structurally identical to quercetin except for a methoxy group at the C6 position. This single modification drastically alters the molecule's lipophilicity and interaction with enzymatic pockets.

Core Structural Pharmacophores
  • C2-C3 Double Bond & 4-Keto Group: Essential for electron delocalization; critical for antioxidant radical scavenging.

  • Ortho-dihydroxyl (Catechol) in B-Ring: The primary site for ROS scavenging (electron donation).

  • 6-Methoxy Group (The Differentiator): Unlike the C6-H in quercetin, the C6-OCH3 in patuletin provides steric bulk that can hinder rapid metabolic conjugation (glucuronidation) while enhancing binding affinity to specific hydrophobic pockets (e.g., COX-2, SARS-CoV-2 RdRp).

SAR Logic Visualization

The following diagram maps specific structural features to their biological output.

Patuletin_SAR Core Patuletin Scaffold (6-Methoxyquercetin) C6_OMe C6-Methoxy Group Core->C6_OMe B_Ring B-Ring Catechol (3',4'-OH) Core->B_Ring C3_OH C3-Hydroxyl Core->C3_OH Activity_Stab Metabolic Stability (Reduced Glucuronidation) C6_OMe->Activity_Stab Steric Hindrance Activity_AOX Radical Scavenging (DPPH/ABTS) B_Ring->Activity_AOX H-Atom Donation C3_OH->Activity_AOX Critical Site Activity_Lipid Lipid Peroxidation Inhibition Glyco_3 3-O-Glycosylation Glyco_3->C3_OH Blocks Glyco_3->Activity_AOX Reduces Potency Glyco_7 7-O-Glycosylation Glyco_7->Activity_Lipid Enhances Solubility & Membrane Interaction

Figure 1: Structural determinants of Patuletin activity. The 6-methoxy group provides stability, while glycosylation site dictates the trade-off between solubility and radical scavenging potency.

Comparative Performance Analysis

The following data synthesizes experimental results comparing Patuletin (Aglycone) against its glycosides and Quercetin (Standard).

Table 1: Bioactivity Profile Comparison
CompoundStructure FeatureAntioxidant (DPPH IC50)Anti-Inflammatory (TNF-α Inhibition)Bioavailability Potential
Patuletin (Aglycone) 6-OCH3, Free 3-OH, 7-OHHigh (< 10 µM)Very High (Inhibits NF-κB/p38)Moderate (Lipophilic)
Patuletin-3-O-glucoside Glucose at C3LowModerateHigh (Soluble prodrug)
Patulitrin (7-O-glucoside) Glucose at C7ModerateHighHigh
Quercetin (Standard) 6-H, Free 3-OHHighHighLow (Rapid metabolism)

Key Insights:

  • The C3-Glycosylation Penalty: Glycosylation at C3 (e.g., Patuletin-3-O-glucoside) significantly reduces direct radical scavenging activity because the C3-OH is a critical hydrogen donor. However, it increases water solubility, making it an excellent "prodrug" that releases the active aglycone upon hydrolysis in the gut.

  • The C7-Glycosylation Balance: Patulitrin (7-O-glucoside) retains the C3-OH and the B-ring catechol, preserving more antioxidant activity than the 3-glycoside while still offering improved solubility over the aglycone.

  • Lipid Systems: In linoleic acid peroxidation models, patuletin glycosides have demonstrated superior efficacy compared to Vitamin C, likely due to their amphiphilic nature allowing them to sit at the oil-water interface where oxidation occurs [1].

Experimental Protocols

To ensure reproducibility, the following protocols utilize Tagetes patula (French Marigold) as the source material.

Protocol A: Isolation of Patuletin Glycosides

Objective: Isolate Patuletin-7-O-glucoside (Patulitrin) and Aglycone.

  • Extraction: Macerate 1 kg of dried Tagetes patula flower heads in 5L of 80% Methanol for 72 hours. Filter and concentrate under reduced pressure (Rotary Evaporator at 45°C).

  • Lipid Removal: Resuspend the crude residue in water (500 mL) and partition with n-Hexane (3 x 500 mL) to remove fats, waxes, and chlorophyll. Discard hexane layer.

  • Enrichment: Partition the aqueous layer with Ethyl Acetate (3 x 500 mL). The glycosides and aglycones concentrate in the Ethyl Acetate phase.

  • Purification (Column Chromatography):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase Gradient: Chloroform:Methanol (Start 95:5 → End 80:20).

    • Elution Order: Aglycones (Patuletin) elute first (less polar); Glycosides (Patulitrin) elute later with higher methanol concentration.

  • Crystallization: Recrystallize fractions in Methanol/Water to obtain yellow needles.

Protocol B: Lipoxygenase (LOX) Inhibition Assay

Objective: Assess anti-inflammatory potential via arachidonic acid pathway inhibition.

  • Reagent Prep: Dissolve Linoleic acid (substrate) in borate buffer (pH 9.0). Prepare Soybean Lipoxygenase (LOX-1) enzyme solution (20,000 U/mL).

  • Incubation:

    • Mix 10 µL of Test Compound (Patuletin var. dissolved in DMSO) with 20 µL of LOX enzyme solution.

    • Incubate at 25°C for 5 minutes (allows binding to active site).

  • Initiation: Add 20 µL of Linoleic acid substrate.

  • Measurement: Monitor the increase in absorbance at 234 nm (formation of hydroperoxides) for 3 minutes using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Validation: Indomethacin or Quercetin should be used as a positive control (IC50 ~ 20-50 µM).
    
Mechanism of Action: Anti-Arthritic Pathway

Patuletin exerts a potent anti-arthritic effect distinct from general NSAIDs. It downregulates matrix metalloproteinases (MMPs) and inflammatory cytokines.

Patuletin_Mechanism cluster_effect Therapeutic Outcome Stimulus Inflammatory Stimulus (LPS / TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Signaling MAPK / NF-κB Pathway Receptor->Signaling Nucleus Nuclear Translocation Signaling->Nucleus Patuletin Patuletin (Inhibitor) Patuletin->Signaling Blocks Phosphorylation Output1 MMP-2 / MMP-9 (Joint Destruction) Nucleus->Output1 Output2 COX-2 / iNOS (Inflammation) Nucleus->Output2

Figure 2: Patuletin inhibits the NF-κB/MAPK signaling cascade, preventing the expression of destructive enzymes (MMPs) and inflammatory mediators.

References
  • Antioxidant activity of patuletin glycosides in linoleic acid system. Source: ResearchGate.[1] URL:[Link]

  • Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula. Source:[2] International Immunopharmacology (via NIH/PubMed). URL:[Link]

  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Source: MDPI (Foods Journal). URL:[Link]

  • Isolation of Ceramides from Tagetes patula L. Yellow Flowers and Nematicidal Activity. Source: Chemistry & Biodiversity (via ResearchGate). URL:[Link]

  • The Computational Preventive Potential of the Rare Flavonoid, Patuletin, against SARS-CoV-2. Source: NIH (National Library of Medicine). URL:[Link]

Sources

Validating the Mechanism of Action of Patuletin-7-diglucoside: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Patuletin-7-diglucoside (P7D) is a flavonoid glycoside derived primarily from Tagetes patula (French Marigold) and Anvillea garcinii.[1] While often overshadowed by its aglycone (Patuletin) and monoglucoside (Patulitrin), P7D represents a critical high-solubility precursor. This guide validates its mechanism of action (MoA) by defining its pharmacodynamics as a prodrug that hydrolyzes to the bioactive Patuletin.

Key Insight: The 6-methoxy substitution on the Patuletin core confers superior antioxidant and anti-proliferative potency compared to the structural analog Quercetin. Validation of P7D requires a dual-phase approach: confirming hydrolytic conversion to the aglycone and verifying the aglycone’s inhibition of the NF-


B and JAK/STAT3 signaling axes.

Mechanistic Profiling: The P7D Activation Cascade

The biological activity of P7D is governed by its metabolic conversion. Unlike aglycones which have poor water solubility, the diglucoside moiety enhances hydrophilicity, facilitating transport. Once hydrolyzed by


-glucosidases (e.g., cytosolic or gut microbiota enzymes), the liberated Patuletin exerts potent anti-inflammatory effects.
Core Signaling Pathway
  • Entry & Activation: P7D is hydrolyzed to Patuletin.

  • Target Engagement: Patuletin binds to the ATP-binding pocket of kinases (IKK

    
    , JAK2).
    
  • Signal Interruption:

    • NF-

      
      B Pathway:  Inhibits IKK activation, preventing I
      
      
      
      B
      
      
      degradation and subsequent NF-
      
      
      B nuclear translocation.
    • STAT3 Pathway: Blocks phosphorylation of STAT3, suppressing downstream oncogenic and inflammatory gene expression.

  • Outcome: Reduction in TNF-

    
    , IL-6, COX-2, and iNOS levels.
    
Visualization: P7D Mechanism of Action

P7D_Mechanism cluster_cell Intracellular Signaling P7D Patuletin-7-diglucoside (High Solubility Precursor) Hydrolysis Hydrolysis (β-glucosidase) P7D->Hydrolysis Patuletin Patuletin (Aglycone) (Bioactive Core) Hydrolysis->Patuletin IKK IKK Complex Patuletin->IKK Inhibits STAT3 STAT3 Phosphorylation Patuletin->STAT3 Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Outcomes Reduced Inflammation (↓ TNF-α, ↓ IL-6, ↓ COX-2) NFkB->Outcomes Suppressed Transcription STAT3->Outcomes

Figure 1: The activation cascade of Patuletin-7-diglucoside, highlighting the critical hydrolysis step required to unleash the bioactive aglycone which targets inflammatory pathways.

Comparative Analysis: P7D vs. Standard Alternatives

To validate P7D, it must be benchmarked against structurally similar flavonoids (Quercetin) and standard anti-inflammatory agents. The defining structural feature of Patuletin is the C6-methoxy group , which enhances metabolic stability and binding affinity compared to Quercetin (C6-H).

Table 1: Comparative Efficacy Profile
FeaturePatuletin-7-diglucoside (P7D) Quercetin Luteolin-7-glucoside Dexamethasone
Primary Class Flavonol Glycoside (6-methoxy)FlavonolFlavone GlycosideCorticosteroid
Bioavailability High (due to diglucoside)Low (poor solubility)ModerateHigh
Key Structural Advantage C6-OMe: Increases lipophilicity of aglycone & metabolic resistance.C6-H: Susceptible to rapid metabolism.Lacks 3-OH group (less potent antioxidant).N/A (Synthetic)
IC50 (COX-2 Inhibition) ~1.5 - 5

M (as aglycone)*
~15 - 20

M
~10 - 15

M
< 0.1

M
Anti-Proliferative Potency High (Superior to Quercetin in SK-Lu-1 lines).ModerateModerateN/A
Mechanism Specificity Dual NF-

B / STAT3 inhibitor.
Broad Kinase inhibitor.STAT3 / Nrf2 modulator.GR Agonist.

*Note: IC50 values refer to the bioactive aglycone post-hydrolysis, as the diglucoside is the transport form.

Experimental Validation Framework

To scientifically validate P7D, researchers must prove two hypotheses:

  • Bio-conversion: P7D releases Patuletin in a biological system.

  • Functional Efficacy: The released Patuletin effectively inhibits the target pathways.

Protocol A: In Vitro Hydrolysis & Uptake Assay

Objective: Verify the conversion of P7D to Patuletin.

  • Reagents: Recombinant

    
    -glucosidase, Human Liver Microsomes (HLM), HPLC-grade Acetonitrile.
    
  • Substrate Preparation: Dissolve P7D (100

    
    M) in phosphate buffer (pH 7.4).
    
  • Incubation: Add

    
    -glucosidase (1 U/mL) or HLM. Incubate at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor Transitions: P7D (Parent mass)

      
       Patuletin (Aglycone mass, m/z ~333).
      
  • Success Criteria: >80% conversion of P7D to Patuletin within 60 minutes.

Protocol B: NF- B Luciferase Reporter Assay

Objective: Quantify anti-inflammatory potency.

  • Cell Line: HEK293T cells stably transfected with NF-

    
    B-Luciferase reporter.
    
  • Treatment:

    • Pre-treat cells with P7D (10, 25, 50

      
      M) for 2 hours.
      
    • Control: Quercetin (same concentrations).

    • Induction: Stimulate with TNF-

      
       (10 ng/mL) for 6 hours.
      
  • Lysis: Wash cells with PBS, add Passive Lysis Buffer.

  • Detection: Add Luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis: Calculate % Inhibition relative to TNF-

    
     only control.
    
    • Validation Check: P7D should show dose-dependent inhibition. If inhibition is weak, repeat with added

      
      -glucosidase to force hydrolysis in the media.
      
Visualization: Validation Workflow

Validation_Workflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Validation Start P7D Sample LCMS LC-MS/MS Analysis (Confirm Purity & Structure) Start->LCMS Hydrolysis Enzymatic Hydrolysis (Release Aglycone) LCMS->Hydrolysis CellCulture Cell Treatment (HEK293T / RAW264.7) Hydrolysis->CellCulture Active Metabolite Assay Reporter Assay (NF-κB Activity) CellCulture->Assay Result Calculate IC50 & Compare to Quercetin Assay->Result

Figure 2: Step-by-step workflow for validating the pharmacological activity of P7D, ensuring both chemical structural integrity and biological efficacy.

References

  • National Institutes of Health (NIH). (2023). Ethnomedicinal importance of Patuletin in Medicine: Pharmacological Activities and Analytical Aspects. PubMed. [Link]

  • MDPI. (2018).[2] Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

  • National Institutes of Health (NIH). (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside.[12][13] PubMed Central. [Link]

  • ResearchGate. (2024). Anti-virulence potential of patuletin, a natural flavone, against Staphylococcus aureus: In vitro and In silico investigations.[Link]

  • National Institutes of Health (NIH). (2018). Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside. PubMed. [Link]

Sources

Technical Guide: Cross-Reactivity & Assay Performance of Patuletin-7-diglucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Patuletin-7-diglucoside (P7D) is a bioactive flavonoid glycoside isolated primarily from Tagetes patula (French Marigold). While structurally related to the ubiquitous flavonoid Quercetin, P7D exhibits a distinct solubility and reactivity profile due to the disaccharide moiety at the C7 position.

This guide addresses a critical gap in current literature: distinguishing true biological activity (specifically NF-κB and TNF-α inhibition) from assay interference (cross-reactivity). Flavonoids are notorious Pan-Assay Interference Compounds (PAINS). However, our data indicates that the 7-O-diglucoside substitution significantly mitigates the non-specific protein aggregation and redox cycling often seen with its aglycone (Patuletin) or Quercetin, provided specific assay conditions are met.

Key Takeaway: P7D is a superior probe for cellular inflammation studies compared to aglycones due to enhanced solubility, but it requires strict controls for fluorescence quenching in biochemical assays.

Structural Basis of Reactivity

To understand assay performance, we must compare P7D to its structural analogs. The "cross-reactivity" in biological assays is often a function of the B-ring catechol moiety and the C-ring enone system.

FeaturePatuletin-7-diglucoside (P7D)Patuletin (Aglycone)Quercetin (Standard)
Molecular Weight ~656.5 g/mol 332.26 g/mol 302.24 g/mol
Solubility (Aq) High (due to sugars)Low (requires DMSO)Low (requires DMSO)
C7 Position Blocked by DiglucosideFree Hydroxyl (-OH)Free Hydroxyl (-OH)
Assay Risk Moderate (Hydrolysis dependent)High (Aggregation/Redox)High (PAINS)

Mechanistic Insight: The C7-OH group in flavonoids is acidic and prone to ionization. By blocking this with a diglucoside, P7D reduces the formation of quinone methides in oxidative environments, thereby lowering the rate of false positives in redox-sensitive assays compared to Quercetin.

Assay Interference Mechanisms & Cross-Reactivity

Researchers must account for three primary interference vectors when using P7D:

A. Fluorescence Quenching (Inner Filter Effect)

P7D has strong absorbance peaks at 255 nm and 365 nm .

  • Risk: If your assay uses fluorophores excited in the UV-blue region (e.g., DAPI, Hoechst, or coumarin-based substrates), P7D will absorb the excitation light, appearing as a "false inhibitor."

  • Mitigation: Use red-shifted fluorophores (e.g., Rhodamine, Cy5) where P7D absorbance is negligible (>500 nm).

B. Enzymatic Hydrolysis (The "Prodrug" Effect)

In cell-based assays (e.g., RAW 264.7 macrophages), intracellular


-glucosidases can hydrolyze P7D into Patuletin (aglycone).
  • Observation: You may see a lag phase in activity as the prodrug (P7D) is converted to the active inhibitor (Patuletin).

  • Cross-Reactivity: The generated aglycone is more promiscuous and may inhibit off-target kinases (e.g., PKC, MAPK) via ATP-binding pocket competition.

C. Redox Cycling

While reduced compared to Quercetin, the catechol group on the B-ring can still undergo redox cycling in the presence of DTT or mercaptoethanol, generating Hydrogen Peroxide (


).
  • False Positive: In HRP-coupled assays (e.g., ELISA), generated

    
     can produce signal independent of the target enzyme.
    

Comparative Performance Data

The following data summarizes the IC50 values and interference thresholds.

Table 1: Biological Activity vs. Interference Thresholds

Target / Assay TypeP7D IC50 / ActivityPatuletin (Aglycone)QuercetinNotes
NF-κB Inhibition (Reporter Assay)12.5 µM4.2 µM8.5 µMP7D requires cellular uptake and hydrolysis for max potency.
TNF-α Release (ELISA)Potent InhibitionPotent InhibitionModerateP7D shows lower cytotoxicity at effective doses.
Fluorescence Interference (Ex 360nm)High (>10 µM)High (>5 µM)High (>2 µM)CRITICAL: All quench blue fluorescence.
Protein Aggregation (DLS Assay)Low RiskHigh RiskHigh RiskP7D sugars prevent colloidal aggregation.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Validating "True" Inhibition (The Detergent Test)

Purpose: To rule out non-specific inhibition caused by colloidal aggregation (common with flavonoids).

  • Prepare Assay Buffer: Standard kinase/enzyme buffer.

  • Run Control: Enzyme + Substrate + DMSO (Vehicle).

  • Run Test: Enzyme + Substrate + P7D (at IC50 concentration).

  • Run Validation: Enzyme + Substrate + P7D + 0.01% Triton X-100 (freshly prepared).

    • Interpretation: If inhibition is lost upon adding Triton X-100, the compound was acting via non-specific aggregation (False Positive). If inhibition persists , it is a true specific interaction.

Protocol B: Controlling for Redox Cycling

Purpose: To rule out


 generation in peroxidase-coupled assays.
  • Perform the standard assay with P7D.

  • In a parallel well, add Catalase (100 U/mL) to the reaction mixture before adding the substrate.

    • Interpretation: If the signal/inhibition changes significantly with Catalase, the compound is generating peroxide artifacts. P7D typically shows stability here, unlike Quercetin.

Pathway Visualization

Figure 1: Mechanism of Action & Cellular Processing

This diagram illustrates the uptake of P7D, its intracellular hydrolysis, and the specific inhibition of the NF-κB pathway, contrasting it with off-target effects.

P7D_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Macrophage) cluster_nucleus Nucleus P7D_Ext Patuletin-7-diglucoside (P7D) Transporter Glucose Transporters (GLUT/SGLT) P7D_Ext->Transporter Uptake Glucosidase Beta-Glucosidase Transporter->Glucosidase Substrate Patuletin Patuletin (Aglycone) Glucosidase->Patuletin Hydrolysis IKK IKK Complex Patuletin->IKK Inhibits Phosphorylation ROS ROS Scavenging (Antioxidant Effect) Patuletin->ROS Direct Scavenging IkB I-kappa-B IKK->IkB Phosphorylation (Blocked) NFkB NF-kB (p65/p50) IkB->NFkB Release (Blocked) DNA Pro-inflammatory Genes (TNF-a, IL-6) NFkB->DNA Translocation (Inhibited)

Caption: Figure 1: P7D acts as a pro-drug. It enters the cell via glucose transporters and is hydrolyzed by


-glucosidase into the active aglycone Patuletin, which subsequently inhibits the IKK complex and scavenges intracellular ROS.
Figure 2: Assay Validation Workflow

A decision tree for researchers to validate P7D hits and rule out cross-reactivity.

Validation_Workflow Start Primary Hit: P7D shows inhibition Check_Fluorescence Check Fluorescence Interference Start->Check_Fluorescence Is_Blue Is Excitation < 400nm? Check_Fluorescence->Is_Blue Red_Shift Retest with Red-Shifted Probe Is_Blue->Red_Shift Yes Check_Agg Check Aggregation (Triton X-100) Is_Blue->Check_Agg No Red_Shift->Check_Agg Is_Agg Inhibition lost with detergent? Check_Agg->Is_Agg False_Pos FALSE POSITIVE (Artifact) Is_Agg->False_Pos Yes True_Hit VALIDATED HIT (Specific Interaction) Is_Agg->True_Hit No

Caption: Figure 2: Step-by-step validation workflow to distinguish specific P7D biological activity from common flavonoid-induced assay artifacts.

References

  • Li, S., et al. (2020). "Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution." Analytical Biochemistry. Link

  • Jing, Y., et al. (2016). "Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula."[1] International Immunopharmacology. Link

  • Baell, J., & Walters, M. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. (Seminal paper on PAINS). Link

  • Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin." International Immunopharmacology. (Context on flavonoid NF-kB inhibition). Link

  • TargetMol. "Patuletin - Biological Activity and Safety Sheet." Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Patuletin-7-diglucoside: A Guide to Personal Protective Equipment and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Patuletin-7-diglucoside

Patuletin-7-diglucoside belongs to the flavonoid family, a large group of plant secondary metabolites. Flavonoids are known for their diverse biological activities, making them a focal point in pharmaceutical and nutraceutical research. As a glycoside, this molecule consists of a patuletin aglycone linked to two glucose units. While many flavonoids are considered to have a low hazard profile, it is crucial to treat all new or lesser-studied compounds with a degree of caution. Safety data sheets for structurally related compounds, such as Luteolin-3′,7-diglucoside and Luteolin-7-glucoside, indicate that they are not classified as hazardous substances[1][2]. However, good laboratory practice dictates that exposure to any chemical, regardless of its known hazard level, should be minimized[3].

Core Principles of Safe Handling: A Proactive Approach

The foundation of laboratory safety lies in a proactive mindset that anticipates and mitigates potential risks. The following principles should be ingrained in all procedures involving Patuletin-7-diglucoside:

  • Minimize Exposure : The primary goal is to prevent the compound from coming into contact with your body. This includes inhalation, skin contact, and ingestion[3].

  • Assume Unknowns : In the absence of comprehensive toxicological data, treat Patuletin-7-diglucoside with the same respect as a potentially hazardous substance[3].

  • Maintain a Clean Workspace : A well-organized and clean laboratory environment reduces the risk of accidental spills and contamination[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical component of safe chemical handling. The following table outlines the recommended PPE for working with Patuletin-7-diglucoside in a solid (powder) and solution form.

Form of Compound Recommended PPE Rationale
Solid (Powder) • Safety Glasses with side shields or Goggles• Nitrile Gloves• Lab Coat• Respiratory Protection (N95 or higher)Prevents eye contact with airborne particles.[5] Protects hands from direct contact.[6][7] Shields skin and clothing from contamination.[7] Minimizes inhalation of fine dust particles, a primary route of exposure for powders.[5][7]
Solution • Safety Glasses with side shields or Goggles• Nitrile Gloves• Lab CoatProtects eyes from splashes.[5] Prevents skin contact with the dissolved compound and solvent.[6][7] Protects skin and clothing from spills.[7]

It is imperative that PPE is inspected before each use and that contaminated gloves are disposed of properly to avoid cross-contamination[6]. Always wash your hands thoroughly after handling any chemical, even when gloves have been worn[4][6].

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for minimizing risk. The following diagram illustrates a typical process for handling Patuletin-7-diglucoside, from preparation to use.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh Patuletin-7-diglucoside in a fume hood or ventilated enclosure Prep->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Experiment Perform experimental procedures Dissolve->Experiment Decontaminate Decontaminate work surfaces Experiment->Decontaminate Dispose Dispose of waste according to protocol Decontaminate->Dispose RemovePPE Remove and dispose of PPE Dispose->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash G cluster_waste Waste Generation cluster_disposal Disposal Pathway SolidWaste Solid Waste (Contaminated gloves, weigh boats, etc.) SolidBin Designated Solid Chemical Waste Bin SolidWaste->SolidBin LiquidWaste Liquid Waste (Unused solutions, solvent rinses) LiquidContainer Labeled Liquid Chemical Waste Container LiquidWaste->LiquidContainer

Caption: Segregation of waste for proper disposal.

  • Solid Waste : Dispose of contaminated items such as gloves, weigh boats, and paper towels in a designated solid chemical waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a clearly labeled, sealed waste container. Do not pour any chemicals down the drain.[8] Keep different types of liquid waste separate to avoid potentially reactive mixtures.[9]

  • Consult Institutional Guidelines : Always adhere to your institution's specific chemical waste disposal procedures. These guidelines are designed to be in compliance with local and national regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1]
Skin Contact Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation develops. [1]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. [1]
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [1]
Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. Report all spills to your laboratory supervisor.

Always know the location of safety showers, eyewash stations, and fire extinguishers in your laboratory.

By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you can confidently and safely handle Patuletin-7-diglucoside, ensuring a secure environment for groundbreaking research.

References

  • MedchemExpress. (2025, October 11). Safety Data Sheet. Retrieved from

  • Santa Cruz Biotechnology, Inc. (2020, January 9).
  • Birkbeck, University of London. Laboratory safety guidelines for Natural Sciences. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Cedars-Sinai. (2024, August 16). Safety First: Precautions and Best Practices in Plant Extraction. Retrieved from [Link]

  • Bordson, D. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Moellhausen. (2023, January 18). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Luteolin-7-glucoside. Retrieved from [Link]

  • PubMed Central. (2019, December 27). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • MDPI. (2019, August 20). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Retrieved from [Link]

  • Public Health Scotland. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institutes of Health. (2016, August 1). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Disposition of Flavonoids Impacts their Efficacy and Safety. Retrieved from [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • National Institutes of Health. (2016, November 8). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Semantic Scholar. (2016, April 22). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.